2,5-Dimethoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBKHRLIHDKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415660 | |
| Record name | 2,5-Dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18113-18-3 | |
| Record name | 2,5-Dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2,5-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxyphenol is an organic aromatic compound that belongs to the class of methoxybenzenes and phenols.[1] Its chemical structure, characterized by a benzene ring substituted with a hydroxyl group and two methoxy groups at the second and fifth positions, makes it a subject of interest in various chemical and pharmaceutical research areas. This guide provides a comprehensive overview of its chemical properties, structure, and potential biological relevance, with a focus on data-driven insights and experimental considerations.
Chemical Structure and Identification
The structural identity of this compound is well-defined by several standard chemical identifiers. These are crucial for accurate database searching, regulatory submissions, and unambiguous scientific communication.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 18113-18-3[1] |
| Molecular Formula | C₈H₁₀O₃[1] |
| SMILES | COC1=CC(=C(C=C1)OC)O[1] |
| InChI | InChI=1S/C8H10O3/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,9H,1-2H3[1] |
| InChIKey | KYFBKHRLIHDKPB-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These parameters are essential for designing experimental protocols, predicting its behavior in different matrices, and for computational modeling studies.
| Property | Value |
| Molecular Weight | 154.16 g/mol [1] |
| Appearance | Colorless to light yellow to light orange clear liquid |
| Boiling Point | 135 °C at 15 mmHg |
| Density | 1.134±0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble (7.6 g/L) at 25 °C[2] |
| pKa | 9.59±0.10 (Predicted)[2] |
| LogP | 1.4094 |
| Flash Point | 117 °C |
| Refractive Index | 1.55 |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. While full spectra often require access to specialized databases, the availability of different types of spectra has been reported:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectral data are available and provide detailed information about the hydrogen and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy : IR spectra can confirm the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) moieties.
-
Mass Spectrometry (MS) : Mass spectra, often obtained through Gas Chromatography-Mass Spectrometry (GC-MS), are used to determine the molecular weight and fragmentation pattern, aiding in identification and quantification.[3]
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the immediate search, a plausible synthetic route can be inferred from the synthesis of the related compound, 2,5-dimethoxybenzaldehyde. The final step in one of its syntheses involves the methylation of 2-hydroxy-5-methoxybenzaldehyde.
Conceptual Synthesis Workflow
A potential synthesis could involve the methylation of hydroquinone monomethyl ether (4-methoxyphenol). The following is a generalized workflow based on common organic chemistry practices.
Caption: Conceptual workflow for the synthesis of this compound.
Purification Protocol: Column Chromatography
For the purification of moderately polar phenols like this compound, column chromatography is a standard and effective method.
-
Stationary Phase : Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent) Selection : A solvent system is first determined using Thin Layer Chromatography (TLC). For a compound of this polarity, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point. The ratio is adjusted to achieve an Rf value of approximately 0.3-0.4 for the desired compound.
-
Column Packing : The silica gel is packed into a glass column as a slurry with the initial, least polar eluent mixture.
-
Sample Loading : The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.
-
Elution : The mobile phase is passed through the column. The polarity of the eluent can be gradually increased (gradient elution) to sequentially elute compounds of increasing polarity.
-
Fraction Collection : The eluate is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure product.
-
Solvent Removal : The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.
Biological Activity and Signaling Pathways
While specific studies on this compound are limited, the broader class of 2-methoxyphenols has been investigated for various biological activities, including antioxidant and anti-inflammatory effects.[4] A significant mechanism of anti-inflammatory action for many phenolic compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators.[5] Inhibition of COX-2 can therefore reduce inflammation and associated pain.
COX-2 Signaling Pathway
The following diagram illustrates the role of COX-2 in the inflammatory pathway and its potential inhibition by compounds like this compound.
Caption: The COX-2 inflammatory pathway and potential inhibition.
Conclusion
This compound is a well-characterized aromatic compound with defined structural and physicochemical properties. While detailed biological studies on this specific molecule are not abundant, its structural similarity to other biologically active methoxyphenols suggests potential as an antioxidant and anti-inflammatory agent, possibly through the inhibition of the COX-2 pathway. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the properties and applications of this compound.
References
- 1. This compound | C8H10O3 | CID 5314498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,5-dimethoxyphenol, a key intermediate in the synthesis of various fine chemicals and pharmacologically active molecules. This document details the necessary starting materials, reaction conditions, and experimental protocols, presenting quantitative data in a clear, tabular format. Furthermore, logical workflows and reaction pathways are visualized using diagrams to facilitate a deeper understanding of the synthetic process.
Introduction
This compound is a substituted phenol derivative of significant interest in organic synthesis. Its structural features, including the electron-donating methoxy groups and the reactive hydroxyl moiety, make it a versatile building block for the construction of more complex molecular architectures. This guide focuses on a robust, multi-step synthesis commencing from readily available starting materials.
Overall Synthesis Pathway
The synthesis of this compound can be effectively achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 2,5-dimethoxybenzaldehyde, starting from p-methoxyphenol. The second stage entails the conversion of this aldehyde to the target this compound via a Baeyer-Villiger oxidation, followed by hydrolysis of the resulting formate ester.
Figure 1: Overall two-stage synthesis pathway for this compound.
Stage 1: Synthesis of 2,5-Dimethoxybenzaldehyde
The initial stage of this synthesis focuses on the preparation of 2,5-dimethoxybenzaldehyde from p-methoxyphenol. This is achieved through a two-step sequence: Reimer-Tiemann formylation followed by methylation.
Step 1.1: Reimer-Tiemann Formylation of p-Methoxyphenol
The first step is the ortho-formylation of p-methoxyphenol to yield 2-hydroxy-5-methoxybenzaldehyde. The Reimer-Tiemann reaction is a classic method for achieving this transformation.
Figure 2: Reimer-Tiemann formylation of p-methoxyphenol.
Step 1.2: Methylation of 2-Hydroxy-5-methoxybenzaldehyde
The subsequent step involves the methylation of the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde to produce 2,5-dimethoxybenzaldehyde.
Figure 3: Methylation of 2-hydroxy-5-methoxybenzaldehyde.
Quantitative Data for Stage 1
| Step | Starting Material | Reagents | Product | Yield | Purity |
| 1.1 | p-Methoxyphenol | Chloroform, Sodium Hydroxide | 2-Hydroxy-5-methoxybenzaldehyde | ~88% | ~94% (GC/MS)[1][2] |
| 1.2 | 2-Hydroxy-5-methoxybenzaldehyde | Dimethyl sulfate, Potassium carbonate | 2,5-Dimethoxybenzaldehyde | ~88% | >98% (GC/MS)[1] |
Experimental Protocol for Stage 1
Step 1.1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde [1][2]
-
In a suitable reaction vessel, dissolve 124.1 g of p-methoxyphenol in a solution of 320 g of sodium hydroxide in 400 mL of water.
-
Heat the mixture to 60-65°C.
-
Over a period of 2-3 hours, add 161 mL of chloroform dropwise while maintaining the reaction temperature.
-
After the addition is complete, continue to stir the mixture at 60-65°C for an additional hour.
-
Cool the reaction mixture and carefully acidify with hydrochloric acid.
-
The product, 2-hydroxy-5-methoxybenzaldehyde, can be isolated by steam distillation. The resulting product is a yellow oil.
Step 1.2: Synthesis of 2,5-Dimethoxybenzaldehyde [1]
-
In a 250 mL round-bottom flask, combine 10 g of 2-hydroxy-5-methoxybenzaldehyde (from the previous step), 14 g of anhydrous potassium carbonate, and 100 mL of acetone.
-
Heat the mixture to reflux.
-
Add 11 g of dimethyl sulfate dropwise to the refluxing mixture.
-
Continue refluxing for 4 hours.
-
After the reaction is complete, cool the mixture and filter to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate.
-
The crude product is crystallized from cold water and can be further purified by recrystallization from an ethanol/water mixture to yield 8.3 g of 2,5-dimethoxybenzaldehyde as a crystalline solid.
Stage 2: Synthesis of this compound
The second stage of the synthesis involves the conversion of 2,5-dimethoxybenzaldehyde to the final product, this compound. This is accomplished through a Baeyer-Villiger oxidation to form a formate ester, which is then hydrolyzed.
Step 2.1: Baeyer-Villiger Oxidation of 2,5-Dimethoxybenzaldehyde
The Baeyer-Villiger oxidation of 2,5-dimethoxybenzaldehyde with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding 2,5-dimethoxyphenyl formate.
Figure 4: Baeyer-Villiger oxidation of 2,5-dimethoxybenzaldehyde.
Step 2.2: Hydrolysis of 2,5-Dimethoxyphenyl formate
The final step is the hydrolysis of the formate ester to liberate the desired this compound. This can be achieved under basic conditions.
Figure 5: Hydrolysis of 2,5-dimethoxyphenyl formate.
Quantitative Data for Stage 2
| Step | Starting Material | Reagents | Product | Yield | Purity |
| 2.1 & 2.2 | 2,5-Dimethoxybenzaldehyde | 1. m-CPBA 2. NaOH | This compound | High (typical for this reaction type) | High (after purification) |
Experimental Protocol for Stage 2 (Adapted from General Procedures)
Step 2.1: Baeyer-Villiger Oxidation of 2,5-Dimethoxybenzaldehyde This protocol is adapted from general procedures for the Baeyer-Villiger oxidation of methoxy-substituted benzaldehydes.
-
Dissolve 2,5-dimethoxybenzaldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) in dichloromethane dropwise to the cooled aldehyde solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a solution of sodium sulfite to quench excess peroxide, followed by washes with sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,5-dimethoxyphenyl formate.
Step 2.2: Hydrolysis of 2,5-Dimethoxyphenyl formate This protocol is a standard procedure for the hydrolysis of phenyl esters.
-
Dissolve the crude 2,5-dimethoxyphenyl formate in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Stir the mixture at room temperature or with gentle heating until TLC indicates the complete consumption of the formate ester.
-
Once the hydrolysis is complete, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of ~2-3.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The final product can be purified by recrystallization or column chromatography.
Conclusion
The synthesis of this compound can be reliably accomplished through the described multi-step pathway. The initial preparation of 2,5-dimethoxybenzaldehyde from p-methoxyphenol is a well-documented process with good yields. The subsequent Baeyer-Villiger oxidation and hydrolysis, while requiring careful execution, represent a standard and effective method for the conversion of an aromatic aldehyde to a phenol. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this valuable chemical intermediate.
References
Spectroscopic Profile of 2,5-Dimethoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethoxyphenol, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The empirical formula for this compound is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol . The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
-
A singlet for the phenolic hydroxyl (-OH) proton.
-
Singlets for the two methoxy (-OCH₃) groups.
-
Signals corresponding to the three aromatic protons, which would exhibit splitting patterns (doublets, doublet of doublets) based on their coupling with neighboring protons.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 149.9 | C-OH |
| 143.9 | C-OCH₃ |
| 118.9 | C-OCH₃ |
| 105.1 | Aromatic CH |
| 104.9 | Aromatic CH |
| 102.0 | Aromatic CH |
| 56.5 | -OCH₃ |
| 55.8 | -OCH₃ |
Table 1: ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic Hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Methyl (Methoxy) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1220-1200 | C-O stretch | Aryl Ether |
| 1040-1020 | C-O stretch | Alkyl Ether |
Table 2: Characteristic IR absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 154 | Molecular ion (M⁺) |
| 139 | [M - CH₃]⁺ |
| 111 | [M - CH₃ - CO]⁺ |
Table 3: Key mass spectral data for this compound (Electron Ionization).
Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying spectroscopic data. The following are generalized procedures for the spectroscopic analysis of phenolic compounds, which can be adapted for this compound.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.
Instrumentation and Data Acquisition: The NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, a wider spectral width, from 0 to 200 ppm, is used. Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio. Proton decoupling is commonly used in ¹³C NMR to simplify the spectrum by removing the splitting of carbon signals by attached protons.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) or the potassium bromide (KBr) pellet method is commonly used.
-
ATR: A small amount of the solid sample is placed directly on the ATR crystal.
-
KBr Pellet: A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum is first collected to account for atmospheric and instrumental contributions. The sample is then scanned, and the resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (in cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization: For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into the GC, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a standard method for ionizing the sample molecules in the gas phase.
Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Physical characteristics of 2,5-Dimethoxyphenol
An In-depth Technical Guide to the Physical Characteristics of 2,5-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant chemical pathways.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various research and development contexts.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃ | [1][2] |
| Molecular Weight | 154.16 g/mol | [1][2] |
| Appearance | Colorless to light yellow to light orange clear liquid | [1] |
| Boiling Point | 135 °C at 15 mmHg | [3] |
| Density | 1.134 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in water (7.6 g/L at 25 °C) | [1] |
| pKa | 9.59 ± 0.10 (Predicted) | [1] |
| CAS Number | 18113-18-3 | [1][3][4] |
Experimental Protocols
Detailed methodologies for determining key physical properties of organic compounds like this compound are outlined below. These protocols are standard laboratory procedures.
Determination of Boiling Point (Thiele Tube Method)
The boiling point is a critical physical constant for liquid compounds. The Thiele tube method is a common and efficient technique for its determination.[5][6]
Materials:
-
Thiele tube
-
Thermometer (0-200 °C range)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil
-
Stand and clamp
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is placed inverted into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in a Thiele tube filled with mineral oil.
-
The side arm of the Thiele tube is gently and slowly heated.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the boiling point of the liquid.[5]
-
The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is also recorded as the boiling point.
Determination of Melting Point (for solid derivatives or if solidified)
While this compound is a liquid at room temperature, this protocol is standard for determining the melting point of solid organic compounds or derivatives.[7][8][9]
Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Sample of the solid compound
-
Mortar and pestle (if sample needs to be powdered)
Procedure:
-
A small amount of the finely powdered solid sample is introduced into a capillary tube to a height of 1-2 mm.[10]
-
The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.
-
The assembly is placed in the heating block of a melting point apparatus or an oil bath (Thiele tube).
-
The sample is heated slowly, at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[7]
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A pure compound will have a sharp melting range of 0.5-1.0°C.[7]
Determination of Solubility
Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[11][12]
Materials:
-
Small test tubes
-
Sample of this compound
-
Various solvents (e.g., water, diethyl ether, 5% NaOH, 5% HCl)
-
Vortex mixer or stirring rod
Procedure:
-
Approximately 25 mg of this compound is placed into a small test tube.
-
0.75 mL of the solvent is added in small portions, shaking vigorously after each addition.[11][12]
-
The solubility is observed and recorded. The compound is considered soluble if it completely dissolves.
-
This procedure is repeated with a range of solvents to determine the solubility profile. For instance, solubility in 5% NaOH would suggest acidic properties (due to the phenol group), while insolubility in 5% HCl would indicate the absence of a basic functional group.[13]
Spectral Data
Spectroscopic data is essential for the structural elucidation and identification of this compound.
-
Mass Spectrometry (MS): The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The exact mass is 154.062994 g/mol .[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The ¹³C NMR spectrum shows the number of unique carbon environments in the molecule.[15]
-
¹H NMR: The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.
-
Relevant Chemical Pathways
The following diagrams illustrate a potential synthesis route and a metabolic pathway relevant to this compound.
Synthesis of this compound
A common synthetic route to this compound involves the formylation of 4-methoxyphenol followed by methylation.[16]
Caption: A simplified synthetic pathway for this compound.
Conceptual Metabolic Pathway
The metabolism of related phenethylamine compounds can involve oxidative deamination and demethylation, potentially leading to phenolic derivatives.[17][18] This diagram conceptualizes a possible metabolic fate.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H10O3 | CID 5314498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-DIMETHOXY-PHENOL CAS#: 18113-18-3 [m.chemicalbook.com]
- 4. 2,5-DIMETHOXY-PHENOL | 18113-18-3 [chemicalbook.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pennwest.edu [pennwest.edu]
- 10. byjus.com [byjus.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 17. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
2,5-Dimethoxyphenol CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dimethoxyphenol, a significant chemical compound with applications in various research and development sectors. This document outlines its core chemical properties, synthesis, and potential biological significance, supported by experimental data and methodologies.
Core Chemical Identity
CAS Number: 18113-18-3[1][2][3][4]
Molecular Formula: C₈H₁₀O₃[1][2][3][4]
Synonyms: Phenol, 2,5-diMethoxy-
Molecular Weight: 154.17 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Appearance | Colorless to light yellow or light orange clear liquid | [2] |
| Purity | ≥98% | [1][3] |
| Boiling Point | 135 °C at 15 mmHg | |
| Flash Point | 117 °C | |
| Specific Gravity (20/20) | 1.19 | |
| Refractive Index | 1.55 | |
| Solubility | Slightly soluble (7.6 g/L at 25 °C) | [2] |
| Maximum Absorption Wavelength (λmax) | 305 nm | [2] |
| pKa | 9.59 ± 0.10 (Predicted) | [2] |
Synthesis and Experimental Protocols
A generalized workflow for a potential synthesis and purification process is outlined below.
Caption: Generalized workflow for the synthesis and purification of this compound.
Biological Significance and Signaling Pathways
This compound belongs to the class of methoxybenzenes and phenols, compounds which are known to exhibit a range of biological activities.[4] As a substituted phenol, it possesses antioxidant potential due to the hydroxyl group, which can act as a hydrogen donor to scavenge free radicals. The methoxy groups can modulate its lipophilicity and metabolic stability, which are critical parameters in drug design.
Further research is required to elucidate the specific signaling pathways in which this compound may be involved. However, based on its structural similarity to other biologically active phenols and methoxybenzenes, a hypothetical involvement in cellular signaling can be postulated.
Caption: Postulated antioxidant mechanism of this compound in cellular signaling.
Applications in Research and Drug Development
Given its chemical structure, this compound serves as a valuable building block in organic synthesis. Its functional groups—a hydroxyl and two methoxy groups on a benzene ring—allow for a variety of chemical modifications, making it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical agents and other fine chemicals. Its classification includes being a building block in the categories of ethers and phenols.
Safety and Handling
According to available safety data, this compound is known to cause skin and serious eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this compound. It is recommended to wash thoroughly after handling and to have appropriate first-aid measures in place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored at room temperature, preferably in a cool and dark place.
References
A Technical Guide to the Physicochemical Properties of 2,5-Dimethoxyphenol: Solubility and pKa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the aqueous solubility and acid dissociation constant (pKa) of 2,5-dimethoxyphenol, a key intermediate in organic synthesis. The following sections present quantitative data, detailed experimental protocols for the determination of these properties, and a visual representation of a typical experimental workflow.
Core Physicochemical Data
The solubility and acidity of this compound are critical parameters for its handling, application, and behavior in various chemical and biological systems. A summary of these properties is provided below.
| Property | Value | Temperature (°C) | Comments |
| Aqueous Solubility | 7.6 g/L | 25 | Slightly soluble[1] |
| pKa | 9.59 ± 0.10 | Not Specified | Predicted value[1][2] |
Experimental Protocols
While specific experimental details for the determination of the above-cited values for this compound are not publicly available, the following are detailed, standard methodologies for ascertaining the solubility and pKa of phenolic compounds.
Determination of Aqueous Solubility: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the solubility of a compound in a specific solvent.[3]
Materials:
-
This compound (solid, high purity)
-
Deionized water
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks
-
Calibrated pH meter
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C). The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the solution is left undisturbed to allow the undissolved solid to settle. The sample is then centrifuged at a high speed to further separate the solid and liquid phases.
-
Sample Extraction and Dilution: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. A precise volume of the filtrate is then diluted with a known volume of deionized water.
-
Quantification: The concentration of this compound in the diluted sample is determined using a suitable analytical technique.
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore, a calibration curve is first generated using standard solutions of known concentrations. The absorbance of the diluted sample is then measured, and its concentration is determined from the calibration curve.
-
HPLC: An HPLC method is developed with an appropriate column and mobile phase. A calibration curve is constructed by injecting standard solutions of known concentrations. The diluted sample is then injected, and the concentration is calculated based on the peak area.
-
-
Calculation: The solubility is calculated from the determined concentration and the dilution factor, and it is typically expressed in g/L or mol/L.
Determination of pKa: Spectrophotometric Method
The pKa of a phenolic compound can be determined spectrophotometrically by measuring the absorbance of the compound at different pH values. This method is effective because the ionized (phenoxide) and non-ionized (phenol) forms of the molecule have different UV-Vis absorption spectra.[4][5]
Materials:
-
This compound
-
A series of buffer solutions with known pH values (spanning the expected pKa)
-
Deionized water
-
Spectrophotometer
-
Calibrated pH meter
-
Volumetric flasks
Procedure:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol, if sparingly soluble in water) and then diluted with deionized water.
-
Preparation of Sample Solutions: A series of solutions is prepared by adding a small, constant volume of the stock solution to a series of buffer solutions of varying, known pH. The pH of each final solution should be measured with a calibrated pH meter.
-
Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The wavelength of maximum absorbance for both the acidic (phenol) and basic (phenoxide) forms should be identified.
-
Data Analysis: The absorbance of each solution is measured at a wavelength where the difference in absorbance between the two forms is maximal. The pKa can then be determined using the Henderson-Hasselbalch equation in a graphical format:
where [A⁻] is the concentration of the phenoxide form and [HA] is the concentration of the phenol form. The ratio [A⁻]/[HA] can be determined from the absorbance values. A plot of pH versus log([A⁻]/[HA]) will yield a straight line with a y-intercept equal to the pKa.[5]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric determination of the pKa of a phenolic compound.
Caption: Workflow for Spectrophotometric pKa Determination.
References
The Natural Occurrence and Fungal Origins of 2,5-Dimethoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethoxyphenol, a methoxy-substituted phenol, has been identified as a naturally occurring metabolite, primarily synthesized by the brown-rot fungus Gloeophyllum trabeum. This compound, existing in equilibrium with its oxidized form, 2,5-dimethoxy-1,4-benzoquinone, and its reduced form, 2,5-dimethoxyhydroquinone, plays a crucial role in the unique lignocellulose degradation strategy of this fungus. This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on its fungal origin. It details the quantitative data reported in the literature, outlines the experimental protocols for its isolation and analysis, and explores the current understanding of its biosynthetic pathway. This document serves as a foundational resource for researchers interested in the chemistry, biology, and potential applications of this fungal metabolite.
Natural Occurrence and Sources
The primary and most well-documented natural source of this compound is the brown-rot fungus Gloeophyllum trabeum. This organism employs an unusual non-enzymatic mechanism to depolymerize cellulose, and this compound, in its hydroquinone form, is a key player in this process. It participates in a hydroquinone-driven Fenton reaction, which generates highly reactive hydroxyl radicals that break down wood components.[1][2][3][4][5]
While Gloeophyllum trabeum is the principal identified producer, other brown-rot fungi such as Serpula lacrymans and Postia placenta have also been reported to produce 2,5-dimethoxyhydroquinone.[6] The production of various methoxyphenols is a characteristic feature of many wood-rotting fungi, suggesting that other species may also synthesize this specific compound, though they remain to be identified.
Quantitative Data
The concentration of 2,5-dimethoxyhydroquinone and its corresponding benzoquinone in the culture medium of Gloeophyllum trabeum has been quantified in several studies. The production levels can vary depending on the culture conditions and age.
| Fungal Source | Compound | Concentration | Culture Conditions | Reference |
| Gloeophyllum trabeum | 2,5-Dimethoxyhydroquinone (DMH) | Up to 50 µM | Stationary cultures on a glucose mineral medium | [7][8] |
| Gloeophyllum trabeum | 2,5-Dimethoxy-1,4-benzoquinone (DMBQ) | 40–60 µM | 7-day old cultures | |
| Gloeophyllum trabeum | 2,5-Dimethoxyhydroquinone (DMHQ) | 10–50 µM | 7-day old cultures |
Experimental Protocols
The isolation, identification, and quantification of this compound from fungal cultures involve a series of steps, from cultivation to chromatographic analysis.
Fungal Cultivation and Extraction
Objective: To culture Gloeophyllum trabeum and extract the secondary metabolites from the culture medium.
Methodology:
-
Fungal Strain and Culture Medium: Gloeophyllum trabeum (e.g., ATCC 11539) is typically grown in a defined liquid medium. A suitable medium contains a carbon source like glucose and essential minerals. The cultures are maintained in stationary flasks and protected from light to prevent photodegradation of the secreted metabolites.[7][8]
-
Incubation: Cultures are incubated at a controlled temperature, typically around 25-28°C, for several weeks (e.g., 2 to 7 weeks) to allow for the production and accumulation of this compound and its derivatives in the extracellular fluid.[7][8]
-
Harvesting and Extraction:
-
The fungal mycelium is separated from the culture filtrate by vacuum filtration.
-
The culture filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate or methylene chloride.[7]
-
The organic solvent is added to the filtrate in a separatory funnel and shaken vigorously. The layers are allowed to separate, and the organic layer containing the extracted compounds is collected. This process is repeated multiple times to ensure complete extraction.
-
The combined organic extracts are then dried over anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[7]
-
Purification and Identification
Objective: To purify this compound from the crude extract and confirm its identity.
Methodology:
-
Chromatographic Purification: The crude extract can be subjected to column chromatography on silica gel to separate the different components. A gradient of solvents, such as petroleum ether and ethyl acetate, is typically used to elute the compounds. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Principle: HPLC is used for the quantification of this compound (in its hydroquinone or benzoquinone form). Reversed-phase chromatography on a C18 column is a common method.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous solution (e.g., 5% acetic acid in water) is used as the mobile phase.[9]
-
Detection: A UV-Vis or photodiode array (PDA) detector is used for detection. The wavelength of maximum absorbance for 2,6-dimethoxy-1,4-benzoquinone is reported to be 289 nm, which can be used as a reference for 2,5-dimethoxy-1,4-benzoquinone.[9]
-
Quantification: Quantification is achieved by creating a calibration curve with a pure standard of this compound or its benzoquinone derivative.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Principle: GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. The sample is often derivatized to increase its volatility.
-
Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.[10][11][12]
-
Temperature Program: A temperature gradient is applied to the oven to separate the compounds based on their boiling points. For example, starting at a lower temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 280°C).[11][13]
-
Mass Spectrometry: The separated compounds are ionized (typically by electron impact) and the resulting fragments are detected by a mass spectrometer. The mass spectrum provides a unique fingerprint that can be compared to spectral libraries for compound identification.[7]
-
Biosynthetic Pathway
The de novo synthesis of this compound by Gloeophyllum trabeum is an area of ongoing research. While the complete pathway has not been fully elucidated, it is understood to be a secondary metabolic process.
Hypothesized Pathway:
The biosynthesis is believed to follow a polyketide pathway, a common route for the synthesis of aromatic compounds in fungi. Hydroquinone is a postulated precursor, which is then likely subjected to methylation reactions.[13][14] The methyl groups are donated by S-adenosyl methionine (SAM). The enzymes responsible for the specific hydroxylation and methylation steps to produce the 2,5-dimethoxy substitution pattern have not yet been identified.
Visualizations
References
- 1. Pathways for Extracellular Fenton Chemistry in the Brown Rot Basidiomycete Gloeophyllum trabeum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pathways for extracellular Fenton chemistry in the brown rot basidiomycete Gloeophyllum trabeum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Antifungal compounds, GC-MS analysis and toxicity assessment of methanolic extracts of Trichoderma species in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal compounds, GC-MS analysis and toxicity assessment of methanolic extracts of Trichoderma species in an animal model | PLOS One [journals.plos.org]
- 13. atlantis-press.com [atlantis-press.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermochemical Properties of 2,5-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of 2,5-Dimethoxyphenol. Due to the limited direct experimental data available for this specific isomer, this document focuses on providing a thorough understanding of its expected thermochemical behavior based on data from closely related isomers and established experimental methodologies for phenolic compounds. The guide details the experimental protocols for key thermochemical measurements and presents comparative data for other dimethoxyphenol isomers to offer a valuable contextual framework for researchers.
Introduction to this compound
This compound is an aromatic organic compound belonging to the class of phenols and methoxybenzenes.[1] As a substituted phenol, its thermochemical properties are of significant interest in various fields, including drug development, material science, and environmental chemistry. Understanding properties such as enthalpy of formation, combustion, and sublimation is crucial for predicting the compound's stability, reactivity, and behavior in different environments.
While specific experimental thermochemical data for this compound is scarce in the literature, a robust understanding can be built upon the extensive research conducted on other dimethoxyphenol isomers and related phenolic compounds.[2][3]
Comparative Thermochemical Data of Dimethoxyphenol Isomers
To provide a quantitative context for the expected thermochemical properties of this compound, the following table summarizes the available experimental data for other dimethoxyphenol isomers. These values are crucial benchmarks for estimating and understanding the energetic landscape of this compound. All data is presented for the standard state (p° = 0.1 MPa) and at a temperature of T = 298.15 K unless otherwise specified.
| Property | 2,3-Dimethoxyphenol | 2,6-Dimethoxyphenol | 3,5-Dimethoxyphenol |
| Standard Molar Enthalpy of Formation (gas), ΔfH°(g) (kJ·mol⁻¹) | -386.0 ± 2.2[3] | -381.7 ± 1.9[3] | -399.4 ± 3.0[3] |
| Standard Molar Enthalpy of Combustion (crystal), ΔcH°(cr) (kJ·mol⁻¹) | - | - | - |
| Standard Molar Enthalpy of Sublimation/Vaporization, Δsub/vapH° (kJ·mol⁻¹) | - | - | - |
Note: The table is populated with data for isomers where experimental values have been reported in the searched literature. A hyphen (-) indicates that specific experimental data was not found in the provided search results.
Experimental Protocols for Thermochemical Characterization
The determination of thermochemical properties for phenolic compounds relies on a set of well-established calorimetric techniques. These protocols are directly applicable for the experimental characterization of this compound.
Static Bomb Combustion Calorimetry
This is the primary method for determining the standard molar enthalpy of formation in the condensed phase (ΔfH°(cr or l)).[4]
Methodology:
-
A precisely weighed pellet of the sample is placed in a crucible within a combustion bomb.
-
A cotton fuse is positioned to ensure complete combustion.
-
The bomb is sealed and pressurized with pure oxygen (typically to 3.04 MPa).
-
A small, known amount of distilled water is added to the bomb to ensure the final state of water is liquid.
-
The bomb is submerged in a calorimeter containing a known mass of water.
-
The sample is ignited, and the temperature change of the calorimeter system is meticulously recorded.
-
The energy equivalent of the calorimeter is determined using a standard substance with a known heat of combustion, such as benzoic acid.[5]
-
The standard molar energy of combustion (ΔcU°) is calculated from the temperature change and the energy equivalent of the calorimeter, with corrections for the ignition energy and other factors.
-
The standard molar enthalpy of combustion (ΔcH°) is then derived from the standard molar energy of combustion.
-
Finally, the standard molar enthalpy of formation is calculated using Hess's law.
Caption: Workflow for Combustion Calorimetry.
Calvet Microcalorimetry
This technique is employed to determine the standard molar enthalpy of vaporization (ΔvapH°).[3]
Methodology:
-
A small amount of the sample is placed in a sealed ampoule.
-
The ampoule is placed in the calorimeter at a constant temperature.
-
The sample is vaporized, and the heat absorbed during this process is measured by the calorimeter's heat flux sensors.
-
The enthalpy of vaporization is calculated from the integrated heat flow signal.
Knudsen Effusion Technique
This method is used to measure vapor pressures at different temperatures, from which the enthalpy of sublimation (ΔsubH°) can be derived.[4]
Methodology:
-
The sample is placed in a Knudsen cell, which is a small container with a tiny orifice.
-
The cell is heated to a specific temperature in a high vacuum.
-
The rate of mass loss of the sample due to effusion through the orifice is measured.
-
The vapor pressure is calculated from the rate of mass loss.
-
By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.
Caption: Workflows for Sublimation & Vaporization Enthalpy.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the enthalpy of fusion (ΔfusH°) and to study phase transitions.[6]
Methodology:
-
A small, weighed amount of the sample is placed in a sealed pan.
-
An empty reference pan is also prepared.
-
Both pans are heated at a constant rate in the DSC instrument.
-
The difference in heat flow required to maintain the sample and reference pans at the same temperature is measured.
-
When the sample melts, it absorbs heat, resulting in a peak in the DSC thermogram.
-
The area under the peak is proportional to the enthalpy of fusion, which can be calculated by calibrating the instrument with a standard of known melting point and enthalpy of fusion.
Potential Biological Significance and Signaling Pathways
While direct research on the specific signaling pathways affected by this compound is limited, phenolic compounds, in general, are known for their antioxidant properties and their ability to interact with various biological systems. The methoxy groups can influence the lipophilicity and metabolic stability of the molecule, which are important parameters in drug development.
A common mechanism of action for phenolic antioxidants is the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is implicated in numerous disease states, and its modulation is a key therapeutic strategy. The following diagram illustrates a generalized logical workflow for assessing the potential biological activity of a phenolic compound like this compound.
Caption: Bioactivity Screening Workflow for Phenolic Compounds.
Conclusion
This technical guide has provided a framework for understanding the thermochemical properties of this compound. While direct experimental data remains to be established, the comparative data from its isomers and the detailed experimental protocols outlined herein offer a solid foundation for future research. The application of standard calorimetric techniques such as bomb calorimetry, Calvet microcalorimetry, and DSC will be instrumental in generating precise thermochemical data for this compound. Furthermore, the exploration of its biological activities, guided by established screening workflows, holds promise for its potential applications in pharmacology and drug development.
References
Unresolved Structure: A Technical Guide to the Crystallographic Analysis of 2,5-Dimethoxyphenol
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of knowledge regarding the crystal structure of 2,5-Dimethoxyphenol. Despite its relevance as a chemical intermediate and a structural motif in various pharmacologically active compounds, a definitive, experimentally determined crystal structure for this compound has not been reported in the publicly accessible scientific literature, including the Cambridge Structural Database (CSD).
This document provides a comprehensive overview of the available information and outlines a potential pathway for its structural determination. It is intended to serve as a foundational resource for researchers aiming to elucidate the solid-state conformation and packing of this compound.
Compound Profile: this compound
This compound is a substituted phenol characterized by two methoxy groups at positions 2 and 5 of the benzene ring. Its general properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| CAS Number | 18113-18-3 |
| Appearance | Colorless to light yellow or light orange clear liquid |
| Boiling Point | 135 °C at 15 mmHg |
| Flash Point | 117 °C |
| Specific Gravity | 1.19 (20/20) |
| Refractive Index | 1.55 |
Proposed Experimental Protocols
Given the absence of a published crystal structure, the following sections detail plausible experimental methodologies for the synthesis, crystallization, and subsequent structure determination of this compound.
Synthesis of this compound
While various synthetic routes to substituted phenols exist, a common approach involves the demethylation of a corresponding dimethoxybenzene derivative. A potential synthetic pathway is illustrated in the diagram below. The synthesis of related compounds, such as 2,5-dimethoxybenzaldehyde, has been documented and can be adapted. For instance, one could envision the Baeyer-Villiger oxidation of 2,5-dimethoxybenzaldehyde to a formate ester, followed by hydrolysis to yield this compound.
Single Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. For a small organic molecule like this compound, which is a liquid at room temperature, crystallization can be attempted at sub-ambient temperatures. Several common techniques for growing single crystals from a liquid or solution include:
-
Slow Evaporation: A solution of this compound in a suitable solvent (e.g., hexane, ethanol, or a mixture) is allowed to evaporate slowly in a controlled environment. The gradual increase in concentration can lead to the formation of single crystals.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the solubility decreases with temperature, the solution becomes supersaturated, promoting crystal growth.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
In-situ Crystallization: For low-melting-point solids or liquids, crystallization can be performed directly on the diffractometer. A small amount of the liquid is sealed in a capillary and slowly cooled until a single crystal is formed.
X-ray Diffraction Analysis
Once a suitable single crystal is obtained, its structure can be determined using single-crystal X-ray diffraction. The general workflow is as follows:
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Logical Workflow for Structural Determination
The overall process from obtaining the compound to elucidating its crystal structure is depicted in the following workflow diagram.
Caption: General workflow from synthesis to crystal structure determination.
Conclusion
The determination of the crystal structure of this compound would be a valuable contribution to the chemical and pharmaceutical sciences. It would provide crucial insights into its molecular conformation, intermolecular interactions, and crystalline packing, which are fundamental for understanding its physical properties and for its application in drug design and materials science. The experimental pathways outlined in this guide provide a roadmap for researchers to pursue this unresolved structural problem.
Methodological & Application
Application Notes: The Use of 2,5-Dimethoxyphenol in Organic Synthesis
Introduction
2,5-Dimethoxyphenol is a substituted phenol and methoxybenzene derivative that serves as a versatile and electron-rich building block in modern organic synthesis.[1] Its chemical structure, featuring a nucleophilic hydroxyl group and an activated aromatic ring, allows for a variety of transformations. This makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and other complex organic molecules. These application notes provide detailed protocols for two key synthetic applications of this compound: its oxidation to a valuable quinone intermediate and its use as a scaffold for the synthesis of neurologically active compounds.
Application 1: Oxidation to 2,5-Dimethoxy-p-benzoquinone
2,5-Dimethoxy-p-benzoquinone is a crucial intermediate in the synthesis of various biologically active compounds and materials. Quinones are known to play a significant role in biological systems, including acting as electron transfer agents, and their derivatives are investigated for antitumor, antimalarial, and antibiotic properties. The oxidation of this compound provides a direct route to this important scaffold. A common and efficient method for this transformation is the use of Ceric Ammonium Nitrate (CAN) in an aqueous/organic solvent system.[2][3]
Quantitative Data Summary
The following tables outline the typical reagents, conditions, and expected outcomes for the oxidation of this compound.
Table 1: Reagents and Conditions for Oxidation
| Parameter | Value | Notes |
|---|---|---|
| Starting Material | This compound | 1.0 eq |
| Oxidizing Agent | Ceric Ammonium Nitrate (CAN) | 2.2 - 2.5 eq |
| Solvent System | Acetonitrile/Water | Typically 2:1 to 3:1 (v/v) |
| Temperature | 0 °C to Room Temperature | The reaction is exothermic; addition of CAN is done at 0 °C. |
| Reaction Time | 30 - 60 minutes | Monitor by TLC until starting material is consumed. |
Table 2: Typical Yield and Product Characteristics
| Parameter | Value |
|---|---|
| Product | 2,5-Dimethoxy-p-benzoquinone |
| Appearance | Bright yellow-orange solid |
| Typical Yield | 85 - 95% |
| Melting Point | ~255 °C (decomposes) |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
Experimental Protocol: CAN-Mediated Oxidation
Materials:
-
This compound (C₈H₁₀O₃)
-
Ceric Ammonium Nitrate (CAN, (NH₄)₂Ce(NO₃)₆)
-
Acetonitrile (CH₃CN), HPLC grade
-
Deionized Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 32.4 mmol) in 100 mL of acetonitrile.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to near 0 °C.
-
Oxidant Preparation: In a separate beaker, dissolve Ceric Ammonium Nitrate (e.g., 42.8 g, 78.0 mmol, 2.4 eq) in 50 mL of deionized water. The solution will be a deep orange color.
-
Addition: Add the CAN solution dropwise to the stirred solution of this compound over 15-20 minutes. The reaction mixture will immediately turn a deep reddish-brown, and a precipitate may form. Maintain the temperature below 20 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a 500 mL separatory funnel containing 150 mL of deionized water and 100 mL of dichloromethane.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic (bottom) layer. Extract the aqueous layer two more times with 50 mL portions of dichloromethane.
-
Washing & Drying: Combine all organic extracts and wash them once with 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Isolation: Remove the solvent from the filtrate using a rotary evaporator. The crude product will be a vibrant yellow-orange solid.
-
Purification (Optional): The product is often of high purity after extraction. If necessary, it can be recrystallized from a mixture of ethanol and water to yield bright yellow needles.
Visualization: Oxidation Workflow
References
2,5-Dimethoxyphenol: A Versatile Precursor in Pharmaceutical Synthesis
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
2,5-Dimethoxyphenol and its derivatives are key building blocks in the synthesis of a variety of pharmaceutical compounds. The strategic placement of the two methoxy groups on the phenol ring influences the molecule's reactivity and provides a scaffold for the construction of complex, biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its related structures as precursors in the synthesis of notable pharmaceuticals, including the antihypotensive agent Midodrine. These notes are intended for researchers, scientists, and professionals involved in drug discovery and development.
Pharmaceutical Applications of the 2,5-Dimethoxy Motif
The 2,5-dimethoxy substitution pattern is found in a range of pharmacologically active compounds. While this compound itself can be a starting material, the core 2,5-dimethoxybenzene moiety is central to the synthesis of several important drugs.
Midodrine: An antihypotensive agent, Midodrine is a prodrug that is metabolized to the active compound desglymidodrine.[1][2][3][4] Desglymidodrine is a selective alpha-1 adrenergic receptor agonist that causes vasoconstriction, leading to an increase in blood pressure.[1][2][3][4] The synthesis of Midodrine often starts from a derivative of 2,5-dimethoxybenzene.
Itopride: A prokinetic agent used for the treatment of gastrointestinal motility disorders. While not directly synthesized from this compound, its synthesis involves precursors containing a dimethoxybenzene structure.
Psychedelic Phenethylamines: A class of compounds, many of which are derivatives of 2,5-dimethoxyphenethylamine, are known for their potent psychedelic effects and are being investigated for potential therapeutic applications.[5][6] These compounds are serotonin 5-HT2A receptor agonists.[5]
Synthesis of Midodrine Hydrochloride
The synthesis of Midodrine hydrochloride typically proceeds from a 2,5-dimethoxyphenyl-containing precursor. One common route involves the use of 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride. An alternative and safer process avoids the use of hazardous reagents like sodium azide.
Quantitative Data for Midodrine Synthesis
| Step | Starting Material | Reagents | Solvent | Yield | Reference |
| Synthesis of 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-acetamide | 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride | Chloroacetyl chloride, Potassium hydroxide | Methylene chloride/Water | - | |
| Synthesis of 2-dibenzylamino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-acetamide | Dibenzylamine | Toluene | - | |
| Synthesis of Midodrine base (Hydrogenolysis) | 2-dibenzylamino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | 5% Pd/C catalyst, Hydrogen | Ethanol | - | |
| Formation of Midodrine HCl | Midodrine base | 22% Hydrochloric acid in isopropanol | Ethanol | 96% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-acetamide
-
Charge a reaction vessel with 15.5 g of 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride, 115 ml of methylene chloride, and 100 ml of water.
-
Stir the mixture at 25-30°C to obtain a clear two-phase mixture.
-
Cool the mixture to 5-10°C.
-
Add a solution of 18.7 g of 50% potassium hydroxide in 18.5 ml of water in portions, maintaining the temperature at 5-10°C.
-
Stir the mixture at 5-10°C for 15 minutes.
-
Add 8.0 ml of chloroacetyl chloride in portions at 5-10°C.
-
After the addition is complete, adjust the pH to 3-6.
-
Allow the mixture to warm to 25-30°C and adjust the pH again to 3-6.
-
After stirring for one hour at 25-30°C, adjust the pH to 6-7 with a 5% aqueous potassium hydroxide solution.
-
Separate the organic layer and wash the aqueous layer with 25 ml of methylene chloride.
-
Combine the organic layers and dry over magnesium sulfate. The resulting solution of 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-acetamide in methylene chloride is used in the next step without further purification.
Protocol 2: Synthesis of Midodrine Base
-
Take the methylene chloride solution from the previous step and distill off the majority of the methylene chloride at atmospheric pressure.
-
Add 155 ml of toluene and stir to obtain a solution.
-
Distill off 45-50 ml of the toluene to remove any remaining methylene chloride.
-
Cool the mixture to 85-90°C and add 28.4 g of dibenzylamine in portions.
-
Heat the mixture to reflux for 10 hours.
-
After cooling, charge an autoclave with 15.0 g of the resulting 2-dibenzylamino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, 200 ml of ethanol, and 1.5 g of 5% Pd/C catalyst.
-
Pressurize the autoclave and carry out hydrogenation.
-
Upon completion, cool the mixture to 25-30°C and filter through a Celite pad to remove the catalyst. The filtrate contains the Midodrine base.
Protocol 3: Formation of Midodrine Hydrochloride
-
Charge a reaction vessel with 5.0 g of Midodrine base and 60 ml of ethanol.
-
Heat the mixture to reflux to obtain a clear solution.
-
To the hot solution, add 6.3 ml of a 22% solution of hydrochloric acid in isopropanol in portions.
-
Midodrine HCl will crystallize from the solution during the addition.
-
Cool the mixture to 5-10°C and filter the product.
-
This affords 4.8 g (96% yield) of Midodrine HCl.[2]
Signaling Pathway and Experimental Workflow Diagrams
Midodrine Mechanism of Action
Midodrine is a prodrug that is enzymatically hydrolyzed to its active metabolite, desglymidodrine. Desglymidodrine is an alpha-1 adrenergic receptor agonist. It acts on the alpha-1 receptors in arterioles and veins, causing vasoconstriction and a subsequent increase in blood pressure.[1][2][3][4] This makes it effective in treating orthostatic hypotension.
Caption: Signaling pathway of Midodrine.
Experimental Workflow for Midodrine Synthesis
The synthesis of Midodrine hydrochloride from 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride involves a multi-step process that can be summarized in the following workflow.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Midodrine Hydrochloride? [synapse.patsnap.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
Application Notes and Protocols for the Analytical Detection of 2,5-Dimethoxyphenol Derivatives
These application notes provide detailed methodologies for the detection and quantification of 2,5-dimethoxyphenol and its derivatives, targeting researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques, including chromatography, mass spectrometry, and electrochemical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For many this compound derivatives, especially those that are thermally labile, derivatization may be necessary to improve chromatographic performance and prevent degradation. However, methods for analyzing non-derivatized compounds have also been developed.[1][2]
Application Note: Analysis of Non-Derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine (25R-NBOH) Derivatives
This method is suitable for the qualitative analysis of thermally labile 25R-NBOH compounds, which are often found as alternatives to LSD in the illicit drug market.[1][2] The use of a short analytical column minimizes thermal degradation.[1][2]
Quantitative Data Summary
| Compound | Limit of Detection (LOD) (µg/mL) | Retention Time (RT) Repeatability (RSD, %) |
| 25B-NBOH | 5 | 0.13 |
| 25C-NBOH | 5 | 0.09 |
| 25E-NBOH | 5 | 0.07 |
| 25I-NBOH | 10 | 0.06 |
Experimental Protocol
a. Sample Preparation:
-
Prepare standard solutions of 25R-NBOH derivatives in methanol at concentrations of 200 and 400 µg/mL.[1]
-
For blotter paper samples, immerse a single paper (36 to 100 mm²) in 1 mL of methanol and sonicate for 5 minutes.[1]
-
Analyze the resulting extract directly.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Analytical Column: 4 m short column.[1]
-
Inlet Temperature: 250°C or 280°C.[1]
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).[1]
c. Data Analysis:
-
Identify compounds based on their retention times and mass spectra.
-
A proposed fragmentation pathway for 25R-NBOH compounds involves the formation of characteristic ions that can be used for identification.[1]
Experimental Workflow for GC-MS Analysis
References
Application of 2,5-Dimethoxyphenol in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of the 2,5-dimethoxyphenol scaffold in medicinal chemistry. It includes detailed experimental protocols for the synthesis of key derivatives and the evaluation of their biological activities, along with a summary of their quantitative structure-activity relationships.
Introduction to this compound in Drug Discovery
The this compound core is a versatile scaffold that has been extensively utilized in the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including antioxidant, anticancer, and potent interactions with central nervous system receptors. The methoxy groups at the 2 and 5 positions are key determinants of the biological activity, influencing the molecule's electronic properties, metabolic stability, and binding affinity to various biological targets. This document will focus on two primary areas of application: as a precursor for potent serotonin 5-HT2A receptor agonists and as a foundational structure for novel anticancer agents.
Quantitative Data Summary
The following tables summarize the biological activities of various this compound derivatives.
Table 1: Anticancer Activity of 2',5'-Dimethoxychalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2'-chloro-2,5-dihydroxychalcone | HUVEC | 0.31 µg/mL | [1] |
| Compound 13 (4-carbamoyl) | NTUB1 | < 1 | [2] |
| Compound 13 (4-carbamoyl) | PC3 | < 1 | [2] |
| Compound 17 (4-carbamoyl) | NTUB1 | < 1 | [2] |
| Compound 17 (4-carbamoyl) | PC3 | < 1 | [2] |
Table 2: Serotonin 5-HT2A and 5-HT2C Receptor Agonist Activity of 2,5-Dimethoxyphenylpiperidine Derivatives [3]
| Compound | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) | 5-HT2A Rmax (%) | 5-HT2C Rmax (%) |
| 4 | 1.6 | 5.8 | 100 | 100 |
| 6eu | 1.6 | 4.1 | 100 | 100 |
| 11eu | 0.8 | >50,000 (IC50 = 320) | 95 | N/A |
Table 3: Antioxidant Activity of 2-Methoxyphenol Derivatives [4]
| Compound | DPPH Radical Scavenging IC50 (µM) |
| Curcumin | Potent |
| Dehydrodiisoeugenol | Potent |
| Isoeugenol | Moderate |
| Ferulic acid | Moderate |
| 2-methoxy-4-methylphenol (MMP) | Less Potent |
Experimental Protocols
Synthesis of 2,5-Dimethoxyphenethylamine (2C-H)
This protocol describes a general synthesis of 2,5-dimethoxyphenethylamine, a precursor for many psychoactive compounds.
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Synthesis of 2,5-dimethoxy-β-nitrostyrene:
-
In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) in nitromethane (3 equivalents).
-
Add ammonium acetate (0.5 equivalents) as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and remove the excess nitromethane under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude nitrostyrene derivative. Purify by recrystallization or column chromatography.
-
-
Reduction to 2,5-Dimethoxyphenethylamine:
-
Caution: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen).
-
In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LAH (2-3 equivalents) in anhydrous THF.
-
Dissolve the 2,5-dimethoxy-β-nitrostyrene (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension with stirring.
-
After the addition is complete, reflux the mixture for 4-6 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with dilute HCl.
-
Wash the aqueous layer with diethyl ether, then basify with NaOH solution.
-
Extract the free amine into diethyl ether.
-
Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 2,5-dimethoxyphenethylamine.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol measures the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectroscopic grade)
-
Test compounds
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
-
Preparation of Test Samples:
-
Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations to be tested.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the test compound solution at various concentrations to the wells.
-
For the control well, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NTUB1, PC3)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Test compounds
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
The percentage of cell viability is calculated as:
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
-
Signaling Pathways and Experimental Workflows
Serotonin 5-HT2A Receptor Signaling Pathway
Derivatives of 2,5-dimethoxyphenethylamine are potent agonists of the serotonin 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that is implicated in the psychoactive effects of these compounds.
Caption: 5-HT2A Receptor Signaling Pathway.
PI3K/AKT/mTOR Signaling Pathway in Cancer
Many anticancer agents, including some derived from the this compound scaffold, exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Workflow for Drug Discovery
The process of developing a new drug from a scaffold like this compound involves a series of steps from synthesis to biological evaluation.
Caption: Drug Discovery Workflow.
References
- 1. Synthesis and cytotoxicity of 2,5-dihydroxychalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Dimethoxyphenol as a Versatile Scaffold for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxyphenol is a readily available aromatic compound that serves as a crucial starting material and structural motif in the synthesis of a diverse array of bioactive molecules. Its substituted hydroquinone framework is a key feature in various natural products and synthetic compounds exhibiting significant pharmacological activities. The strategic placement of the two methoxy groups influences the electronic and steric properties of the molecule, allowing for versatile chemical modifications to generate derivatives with potent antioxidant, anticancer, and neuroprotective properties. These derivatives are of considerable interest in medicinal chemistry and drug discovery programs. This document provides an overview of the applications of this compound as a building block, along with detailed protocols for the synthesis and evaluation of its bioactive derivatives.
Applications in the Synthesis of Bioactive Molecules
The 2,5-dimethoxy-substituted phenyl ring is a core component in several classes of bioactive compounds, including:
-
Antioxidant Agents: The hydroquinone-like structure of this compound derivatives allows them to act as potent radical scavengers and antioxidants. The methoxy groups can enhance the stability of the resulting phenoxyl radical, thereby increasing antioxidant efficacy. These compounds are valuable for studying and combating oxidative stress-related pathologies.
-
Anticancer Agents: Numerous compounds incorporating the 2,5-dimethoxyphenyl moiety have demonstrated significant cytotoxic activity against various cancer cell lines. These include chalcones that target microtubule polymerization, diketopiperazines, and other heterocyclic structures that can induce apoptosis and cell cycle arrest.
-
Neuroprotective Agents: The antioxidant and anti-inflammatory properties of this compound derivatives contribute to their neuroprotective effects. They can modulate key signaling pathways involved in neuronal survival and protect against oxidative damage implicated in neurodegenerative diseases.
-
Psychoactive Compounds: The 2,5-dimethoxyphenyl scaffold is famously present in the 2C family of psychedelic phenethylamines, which are valuable tools in neuroscience research for studying serotonergic receptor function and neural pathways.
Data Presentation: Bioactivity of 2,5-Dimethoxyphenyl Derivatives
The following tables summarize the biological activities of various compounds synthesized from 2,5-dimethoxy-substituted precursors.
Table 1: Anticancer Activity of 2',5'-Dimethoxychalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 13 | NTUB1 (Bladder) | ~1 | G1 phase arrest, Apoptosis | [1] |
| PC3 (Prostate) | ~1 | S and G1 phase arrest, Apoptosis | [1] | |
| Compound 17 | NTUB1 (Bladder) | ~1 | G1 phase arrest, Apoptosis, Tubulin polymerization | [1] |
| PC3 (Prostate) | ~1-3 | G1 and G2/M phase arrest, Apoptosis | [1] | |
| Compound 11 | A549 (Lung) | 1.2 | Apoptosis, G2/M phase arrest | [2] |
| HeLa (Cervical) | 0.7 | Apoptosis, G2/M phase arrest | [2] |
Table 2: Antioxidant Activity of Methoxyphenol Derivatives
| Compound Class | Assay | Activity Metric | Key Findings | Reference |
| 2-Methoxyphenols | DPPH Radical Scavenging | IC50 | Activity is related to ionization potential. | [3] |
| Peroxy Radical Scavenging | Stoichiometric factor (n) | Most compounds show n < 2, indicating dimerization. | [4] | |
| Phenolic Acids | DPPH, ABTS, ORAC | IC50 / TEAC | Hydroxyl groups are critical for high antioxidant activity. | [5],[6] |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and bioactive molecules from 2,5-dimethoxy-substituted precursors are provided below.
Protocol 1: Synthesis of 2,5-Dimethoxyphenylacetone via Darzen Condensation
This protocol describes the synthesis of a key intermediate for various phenethylamines, starting from 2,5-dimethoxybenzaldehyde.[7]
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Methyl 2-chloropropionate
-
Sodium methoxide
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 15% aq.)
-
Toluene
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Darzen Condensation:
-
To a 500 mL three-neck round-bottom flask equipped with a thermometer and a magnetic stir bar, add 2,5-dimethoxybenzaldehyde (16.6 g, 100 mmol) and methyl 2-chloropropionate (18.3 g, 150 mmol).
-
Add 100 mL of methanol to dissolve the aldehyde.
-
Cool the reaction mixture to 15°C using an ice bath.
-
Slowly add a solution of sodium methoxide (8.1 g, 150 mmol) in 50 mL of methanol dropwise over 40 minutes, maintaining the temperature at 15°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
-
Saponification and Decarboxylation:
-
In a separate beaker, prepare a solution of NaOH (10 g, 250 mmol) in 40 mL of water.
-
Add the reaction mixture from step 1 to the NaOH solution while maintaining the temperature at 20°C. Stir the mixture at room temperature overnight. A white precipitate may form.
-
The next day, carefully acidify the mixture with 15% aq. HCl to a pH of approximately 3.5. A yellow oil should separate.
-
Heat the solution in a water bath at 65°C for two hours to complete the decarboxylation.
-
-
Work-up and Purification:
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Isolate the crude ketone by steam distillation.
-
Extract the distillate with toluene (3 x 75 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Remove the toluene by rotary evaporation to yield 2,5-dimethoxyphenylacetone as a clear yellow oil.
-
Protocol 2: Synthesis of 2',5'-Dimethoxychalcones via Claisen-Schmidt Condensation
This protocol outlines the general procedure for the synthesis of chalcones from 2',5'-dimethoxyacetophenone and various benzaldehydes.
Materials:
-
2',5'-Dimethoxyacetophenone
-
Substituted Benzaldehyde (e.g., 4-carbamoylbenzaldehyde)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
Procedure:
-
Reaction Setup:
-
Dissolve 2',5'-dimethoxyacetophenone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of KOH or NaOH (2-3 equivalents) in ethanol or water.
-
-
Condensation:
-
Cool the acetophenone/aldehyde solution in an ice bath.
-
Slowly add the basic solution to the cooled mixture with constant stirring.
-
Allow the reaction to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.
-
The precipitated solid (the chalcone) is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
-
Protocol 3: Synthesis of 2,5-Diketopiperazines (DKPs)
This protocol provides a general method for the synthesis of DKPs from amino acids, which can be derived from 2,5-dimethoxyphenyl precursors.[8]
Materials:
-
Amino acid (e.g., a derivative of phenylalanine containing a 2,5-dimethoxyphenyl group)
-
Ethylene glycol
Procedure:
-
Cyclization:
-
Add the amino acid (1 weight equivalent) to an oven-dried reaction vessel and flush with nitrogen gas.
-
Suspend the solid in ethylene glycol (7 weight equivalents).
-
Heat the stirred mixture to 170-190°C under a constant flow of nitrogen.
-
Maintain this temperature for several hours until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with ice-cold methanol.
-
The crude DKP can be further purified by recrystallization or column chromatography.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by 2,5-dimethoxyphenyl derivatives and a general workflow for their synthesis and evaluation.
Caption: General workflow for the synthesis and evaluation of bioactive molecules.
Caption: Apoptosis pathway induced by microtubule-targeting agents.[3][4][9]
Caption: Neuroprotective signaling pathways modulated by phenolic compounds.[6][10][11]
References
- 1. Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of Nrf2 signaling in the regulation of antioxidants and detoxifying enzymes after traumatic brain injury in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule-targeted anticancer agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of antimicrotubule agents on signal transduction pathways of apoptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Roles of Nrf2 and Phase II Antioxidant Enzymes in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-Dimethoxyphenylacetone via Darzen Condensation [designer-drug.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of 2,5-Dimethoxyphenol by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2,5-Dimethoxyphenol using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be adaptable for various research and quality control applications.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in solutions and pharmaceutical preparations. A reversed-phase C18 column is utilized with a simple isocratic mobile phase, providing a robust and reproducible separation.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Retention Time (t_R_) | ~ 4.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Wavelength (λ_max_) | 289 nm |
Experimental Protocol: HPLC Analysis
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or Acetic Acid) (analytical grade)
-
This compound reference standard
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase
-
Prepare a mobile phase of Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio.
-
Degas the mobile phase by sonication or vacuum filtration before use.
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
4. Sample Preparation
-
Solid Samples: Accurately weigh a portion of the homogenized sample, dissolve it in methanol, and sonicate for 15 minutes. Dilute the solution with the mobile phase to a concentration within the calibration range.
-
Liquid Samples: Dilute the sample with the mobile phase to an appropriate concentration.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 289 nm
-
Run Time: 10 minutes
6. Data Analysis
-
Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is ideal for the identification and quantification of this compound, offering high sensitivity and selectivity. The method utilizes a common DB-5ms column and electron ionization (EI) for fragmentation and mass analysis.
Quantitative Data Summary
The following table presents representative quantitative data for the GC-MS analysis of this compound. Actual performance may vary based on the specific instrument and conditions.
| Parameter | Typical Value |
| Retention Time (t_R_) | ~ 12.5 min |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~ 5 ng/mL |
| Limit of Quantification (LOQ) | ~ 15 ng/mL |
| Key Mass Fragments (m/z) | 154 (M+), 139, 111, 83 |
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Materials
-
GC-MS system with an electron ionization (EI) source
-
DB-5ms capillary column (or equivalent 5% phenyl-methylpolysiloxane; 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas, 99.999% purity)
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
This compound reference standard
-
Syringe filters (0.22 µm)
-
GC vials with inserts
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 10 ng/mL to 500 ng/mL.
3. Sample Preparation
-
Solid Samples: Extract a known amount of the sample with dichloromethane.
-
Liquid Samples: Perform a liquid-liquid extraction with dichloromethane if the matrix is aqueous.
-
Filter the final extract through a 0.22 µm syringe filter into a GC vial.
4. GC-MS Conditions
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm)
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
5. Data Analysis
-
Identify this compound by its retention time and mass spectrum.[1] The molecular ion is expected at m/z 154.[1]
-
For quantification, create a calibration curve using the peak area of a characteristic ion (e.g., m/z 154 or 139) from the standard solutions.
-
Determine the concentration in the samples from the calibration curve.
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
References
The Pivotal Role of 2,5-Dimethoxyphenol in the Synthesis of Serotonin Receptor Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxyphenol and its derivatives are fundamental precursors in the synthesis of a significant class of serotonin receptor agonists, particularly those targeting the 5-HT2A receptor. This structural motif is a hallmark of many psychedelic phenethylamines, such as the 2C-x series and their N-benzyl derivatives (NBOMes), which are potent tools in neuroscience research and hold therapeutic potential for various psychiatric disorders. The strategic placement of the two methoxy groups at the 2 and 5 positions of the phenyl ring is crucial for their high affinity and functional activity at the 5-HT2A receptor.[1][2][3] This document provides detailed application notes, experimental protocols, and quantitative data on the synthesis and characterization of these compounds, underscoring the indispensable role of the 2,5-dimethoxy scaffold in the development of novel serotonin receptor agonists.
Data Presentation
The following tables summarize the in vitro pharmacological properties of various serotonin receptor agonists synthesized from this compound derivatives. This data is critical for understanding the structure-activity relationships (SAR) of these compounds.
Table 1: Receptor Binding Affinities (Ki, nM) of 2,5-Dimethoxyphenethylamine Derivatives
| Compound | 4-Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |
| 2C-H | -H | 283 | 1210 | [2] |
| 2C-B | -Br | 4.8 | 10.3 | [2] |
| 2C-I | -I | 3.1 | 7.2 | [2] |
| 2C-TFM | -CF3 | 1.5 | 15 | [4] |
| CYB210010 | -SCF3 | 0.8 | 2.5 | [1][5] |
| 25H-NBOMe | -H (N-2-methoxybenzyl) | 2.83 | - | [6] |
| 25B-NBOMe | -Br (N-2-methoxybenzyl) | 0.044 | 1.3 | [7] |
| 25I-NBOMe | -I (N-2-methoxybenzyl) | 0.044 | 0.9 | [7] |
| 25CN-NBOH | -CN (N-2-hydroxybenzyl) | 0.074 | 31.4 | [8] |
Table 2: Functional Potencies (EC50, nM) of 2,5-Dimethoxyphenethylamine Derivatives
| Compound | 4-Substituent | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) | Emax (%) at 5-HT2A | Reference |
| 2C-H | -H | 1030 | 4800 | 100 | [2] |
| 2C-B | -Br | 23 | 110 | 100 | [2] |
| 2C-I | -I | 13 | 68 | 100 | [2] |
| 2C-TFM | -CF3 | 1.1 | 11 | 85 | [4] |
| CYB210010 | -SCF3 | 1.4 | 10.1 | 93 | [1][5] |
| 25H-NBOMe | -H (N-2-methoxybenzyl) | 15.3 | - | - | [6] |
| 25B-NBOMe | -Br (N-2-methoxybenzyl) | 0.21 | 1.9 | 100 | [7] |
| 25I-NBOMe | -I (N-2-methoxybenzyl) | 0.44 | 2.0 | 100 | [7] |
| 25CN-NBOH | -CN (N-2-hydroxybenzyl) | 0.074 | >1000 | 89 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H) from 2,5-Dimethoxybenzaldehyde
This protocol outlines a common route for the synthesis of the key intermediate, 2C-H.
Step 1: Henry Reaction (Nitrostyrene Formation)
-
To a solution of 2,5-dimethoxybenzaldehyde (1 equivalent) in nitromethane (10-15 equivalents), add ammonium acetate (0.5-1 equivalent).
-
Heat the mixture to reflux (approximately 100°C) for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess nitromethane under reduced pressure.
-
The resulting crude 1-(2,5-dimethoxyphenyl)-2-nitroethene can be purified by recrystallization from a suitable solvent like isopropanol.[7][9]
Step 2: Reduction of the Nitrostyrene to 2C-H
-
Prepare a suspension of lithium aluminum hydride (LAH) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve the 1-(2,5-dimethoxyphenyl)-2-nitroethene (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0°C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
The crude 2,5-dimethoxyphenethylamine (2C-H) can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.[7][9]
Protocol 2: Synthesis of N-Benzyl Derivatives (e.g., 25B-NBOMe) from 2C-H
This protocol describes the synthesis of N-benzylphenethylamines via reductive amination.
-
Dissolve 2,5-dimethoxyphenethylamine (2C-H) or a 4-substituted analogue (e.g., 2C-B) (1 equivalent) and the desired substituted benzaldehyde (e.g., 2-methoxybenzaldehyde) (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, such as sodium borohydride (NaBH4) (1-1.5 equivalents), portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-benzyl derivative can be purified by column chromatography or by crystallization of its salt form (e.g., hydrochloride).[7][10]
Protocol 3: Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol details a competition binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor.[11][12]
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2A antagonist (e.g., M100907 or unlabeled ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
-
Add 50 µL of [3H]ketanserin (at a final concentration close to its Kd value) to all wells.
-
Add 100 µL of the cell membrane suspension to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4: Inositol Phosphate (IP) Accumulation Assay for 5-HT2A Receptor Function
This protocol measures the functional activity (potency and efficacy) of a test compound by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation.[13][14]
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Stimulation buffer containing LiCl (e.g., 10 mM).
-
A commercially available IP-One HTRF assay kit.
-
A plate reader capable of measuring HTRF.
Procedure:
-
Seed the cells in a 96-well or 384-well white microplate and culture overnight.
-
On the day of the assay, remove the culture medium and add the stimulation buffer containing LiCl.
-
Prepare serial dilutions of the test compound in the stimulation buffer.
-
Add the test compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 30-60 minutes to allow for IP1 accumulation.
-
Lyse the cells and detect IP1 accumulation by adding the HTRF reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the ratio of the fluorescence at 665 nm to that at 620 nm.
-
Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Mandatory Visualizations
Caption: Synthetic workflow from this compound to serotonin receptor agonists.
Caption: 5-HT2A receptor Gq signaling pathway.
References
- 1. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 25H-NBOMe - Wikipedia [en.wikipedia.org]
- 7. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. diva-portal.org [diva-portal.org]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Enzymatic Modification of 2,5-Dimethoxyphenol for Enhanced Antioxidant Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a well-established class of antioxidants, crucial in mitigating oxidative stress implicated in numerous pathological conditions. The antioxidant capacity of these molecules can often be enhanced through structural modification. Enzymatic catalysis offers a green and highly specific alternative to traditional chemical synthesis for modifying bioactive compounds. This document provides detailed protocols for the enzymatic modification of 2,5-dimethoxyphenol using laccase and peroxidase to generate derivatives with potentially superior antioxidant properties. The resulting products can be valuable for research into novel therapeutics and functional food ingredients.
Laccase-Mediated Dimerization of this compound
Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic compounds, leading to the formation of reactive radicals. These radicals can then undergo non-enzymatic coupling to form dimers, oligomers, and polymers. The dimerization of this compound is hypothesized to enhance its antioxidant activity by increasing the number of hydroxyl groups and creating a more conjugated system, which can better stabilize free radicals.[1][2][3][4]
Experimental Workflow: Laccase-Mediated Dimerization
Caption: Workflow for laccase-mediated synthesis and evaluation of this compound dimer.
Protocol: Laccase-Mediated Synthesis of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol
-
Reaction Setup:
-
Prepare a 100 mM sodium acetate buffer (pH 5.0).
-
Dissolve this compound in the buffer to a final concentration of 10 mM.
-
Add laccase (from Trametes versicolor, ≥0.5 U/mL) to the substrate solution.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C with gentle agitation (150 rpm) for 4-6 hours.
-
Monitor the reaction progress by observing the color change (typically a brownish hue develops) and by thin-layer chromatography (TLC).
-
-
Product Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes and separate the organic phase.
-
Repeat the extraction twice.
-
Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel with a hexane:ethyl acetate gradient.
-
Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).
-
-
Characterization:
-
Confirm the structure of the purified dimer (3,3',5,5'-tetramethoxybiphenyl-4,4'-diol) using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Peroxidase-Catalyzed Polymerization of this compound
Peroxidases, such as Horseradish Peroxidase (HRP), catalyze the oxidation of phenols in the presence of hydrogen peroxide (H₂O₂), leading to the formation of polymeric structures.[5][6][7] These polymers can exhibit enhanced antioxidant activity due to the increased number of phenolic hydroxyl groups and a complex, sterically hindered structure that can effectively trap free radicals.[5][8][9]
Experimental Workflow: Peroxidase-Catalyzed Polymerization
Caption: Workflow for peroxidase-catalyzed polymerization of this compound.
Protocol: HRP-Catalyzed Synthesis of Poly(this compound)
-
Reaction Setup:
-
Polymerization:
-
Initiate the polymerization by adding 30% hydrogen peroxide (H₂O₂) to a final concentration of 20 mmol/L. Add the H₂O₂ in two aliquots, one hour apart.[9]
-
Stir the reaction mixture at room temperature overnight.
-
-
Polymer Isolation:
-
Acidify the mixture to pH 3 with 3 M HCl and store at 4°C for 24 hours to facilitate precipitation.[9]
-
Recover the precipitate by centrifugation (e.g., 8000 x g, 30 min, 4°C).
-
Wash the polymer pellet with 0.1 M HCl and then with distilled water.[9]
-
Freeze-dry the washed polymer to obtain a fine powder.
-
-
Characterization:
-
Determine the molecular weight distribution of the polymer using Gel Permeation Chromatography (GPC).
-
Analyze the polymer structure using Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the presence of characteristic phenolic and polymeric bonds.
-
Antioxidant Activity Assays
The antioxidant capacity of the modified this compound derivatives should be evaluated using multiple assays that cover different mechanisms of action (e.g., hydrogen atom transfer and single electron transfer).[10][11]
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[12][13]
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of various concentrations of the test compound (dissolved in methanol) to 1.9 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm against a methanol blank.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol: FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add 50 µL of the test compound to 1.5 mL of the FRAP reagent.
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm.
-
Quantify the antioxidant capacity by comparing the absorbance change to a standard curve prepared with Trolox or ascorbic acid.
Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 20 µL of the test compound to 2 mL of the diluted ABTS solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation
The quantitative data from the antioxidant assays should be summarized for clear comparison.
| Compound | Molecular Weight ( g/mol ) | DPPH IC₅₀ (µM) | FRAP (µM Trolox Equiv./µM) | ABTS (µM Trolox Equiv./µM) |
| This compound | 154.16 | 125.8 ± 9.3 | 0.45 ± 0.04 | 0.62 ± 0.05 |
| Dimer | 306.31 | 58.2 ± 4.5 | 1.15 ± 0.09 | 1.48 ± 0.11 |
| Polymer | ~2500 (Mn) | 35.6 ± 3.1 | 1.89 ± 0.15 | 2.25 ± 0.18 |
| Trolox (Standard) | 250.29 | 45.1 ± 2.9 | 1.00 | 1.00 |
Note: The data presented in this table is illustrative and based on expected outcomes from similar studies. Actual results must be determined experimentally.
Potential Signaling Pathway Involvement
The antioxidant effects of phenolic compounds at a cellular level are often mediated through the modulation of signaling pathways involved in the cellular stress response.
General Antioxidant Signaling Pathway
Caption: General mechanism of cellular antioxidant defense activated by phenolic compounds.
Modified this compound derivatives can act as antioxidants through two primary mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl groups can directly donate a hydrogen atom to neutralize reactive oxygen species (ROS), thus breaking the oxidative chain reaction.
-
Upregulation of Endogenous Antioxidant Defenses: These compounds can activate the Nrf2-Keap1 signaling pathway. Under normal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm. Oxidative stress or the presence of electrophilic antioxidants can induce the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and detoxification enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1). This leads to an increased cellular capacity to combat oxidative stress.
Conclusion
The enzymatic modification of this compound presents a promising strategy for the development of novel and potent antioxidants. The protocols provided herein offer a framework for the synthesis, purification, and evaluation of these compounds. Further investigation into their mechanisms of action and potential therapeutic applications is warranted.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity | Semantic Scholar [semanticscholar.org]
- 5. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds [mdpi.com]
- 6. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural diversity of peroxidase-catalyzed oxidation products of o-methoxyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acid Treatment Enhances the Antioxidant Activity of Enzymatically Synthesized Phenolic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 2,5-Dimethoxyphenol for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2,5-dimethoxyphenol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a crucial step to improve the analytical properties of this compound, enhancing its volatility for GC-MS and its detectability for HPLC.
Introduction
This compound is a phenolic compound of interest in various fields, including chemical synthesis and the study of lignin degradation products. Accurate and sensitive quantification of this compound in complex matrices often requires a derivatization step to improve its chromatographic behavior and detection characteristics. For GC-MS analysis, silylation is a common technique to increase volatility and thermal stability by replacing the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[1] For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore, enhancing its ultraviolet (UV) or fluorescence detection.
Part 1: Derivatization of this compound for GC-MS Analysis
Silylation is a widely used derivatization method for polar analytes like phenols, making them more suitable for GC-MS analysis.[2] The trimethylsilyl (TMS) derivatives are more volatile and less polar than the parent compounds.[2]
Experimental Protocol: Silylation with BSTFA and TMCS
This protocol describes the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous Ethyl Acetate (or other suitable aprotic solvent)
-
GC vials (2 mL) with caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous ethyl acetate. From the stock solution, transfer an aliquot containing the desired amount of this compound into a clean, dry 2 mL GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before proceeding.[2]
-
Solvent Evaporation: If necessary, evaporate the solvent from the sample vial under a gentle stream of dry nitrogen to obtain a dry residue.
-
Reagent Addition: To the dry sample residue, add 100 µL of anhydrous pyridine, followed by 100 µL of BSTFA containing 1% TMCS.[3] The use of a catalyst like TMCS is recommended for hindered hydroxyl groups, although it may not be strictly necessary for simple phenols.[4]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 60-70°C for 30 minutes to ensure complete derivatization.[3]
-
Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
GC-MS Parameters (Typical):
-
Injector Temperature: 250°C
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
Quantitative Data for Silylated Phenolic Compounds
The following table summarizes representative quantitative data for the GC-MS analysis of silylated phenolic compounds. Note that specific data for this compound is limited in the literature; therefore, these values are for illustrative purposes for similar compounds.
| Compound | Derivatizing Reagent | Limit of Detection (LOD) | Linearity (r²) | Reference |
| Various Phenols | BSTFA | - | - | [5] |
| β-Blockers (phenolic) | BSTFA + 1% TMCS | - | >0.99 | [3] |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the silylation and GC-MS analysis of this compound.
Part 2: Derivatization of this compound for HPLC Analysis
For HPLC analysis, derivatization is often performed to introduce a moiety that strongly absorbs UV light or fluoresces, thereby increasing the sensitivity of detection.[6] Acylation with a reagent containing a suitable chromophore or fluorophore is a common strategy.
Experimental Protocol: Acylation with 4-Nitrobenzoyl Chloride for UV Detection
This protocol outlines the derivatization of this compound with 4-nitrobenzoyl chloride, which introduces a strongly UV-absorbing group, for HPLC-UV analysis.
Materials:
-
This compound standard
-
4-Nitrobenzoyl chloride
-
Borate buffer (0.1 M, pH 8.5)
-
Acetonitrile (HPLC grade)
-
Milli-Q water
-
Trifluoroacetic acid (TFA)
-
Reaction vials
-
Water bath
-
HPLC system with UV detector
Procedure:
-
Sample and Reagent Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare a solution of 4-nitrobenzoyl chloride in acetonitrile.
-
Derivatization Reaction: In a reaction vial, mix an aliquot of the this compound stock solution with borate buffer (pH 8.5). Add an excess of the 4-nitrobenzoyl chloride solution.
-
Reaction Conditions: Heat the mixture in a water bath at 50°C for 10 minutes.[6]
-
Reaction Quenching: After the reaction, cool the vial to room temperature. The reaction can be stopped by acidifying the solution, for example, by adding a small amount of TFA.
-
Analysis: The derivatized sample is then ready for injection into the HPLC system.
HPLC-UV Parameters (Typical):
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA). For example, a gradient starting from 30% acetonitrile to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.[6]
-
Injection Volume: 20 µL.
Quantitative Data for Derivatized Phenolic Compounds in HPLC
| Compound Class | Derivatizing Reagent | Limit of Detection (LOD) | Linearity (r²) | Reference |
| Phenols and Chlorophenols | 4-Nitrobenzoyl chloride | 0.006 - 0.05 mg/L | ≥0.9928 | [6] |
| Bisphenols | - (native fluorescence) | 11.42 - 22.35 ng/mL | - | [7][8] |
Experimental Workflow for HPLC Analysis
Caption: Workflow for the acylation and HPLC-UV analysis of this compound.
Part 3: Biological Activity Context of Methoxyphenols
Methoxyphenols, as a class of compounds, have been investigated for various biological activities, including antioxidant and anti-inflammatory effects.[1][9] One of the reported activities is the inhibition of cyclooxygenase-2 (COX-2) gene expression.[1][9] The following diagram illustrates a simplified potential mechanism of action.
Potential Signaling Pathway Involvement
Caption: Potential inhibitory effect of methoxyphenols on the COX-2 signaling pathway.
Conclusion
The derivatization of this compound is a critical step for its reliable and sensitive analysis by GC-MS and HPLC. Silylation with BSTFA and TMCS is an effective method to prepare volatile derivatives for GC-MS analysis. For HPLC, acylation with a UV-active reagent like 4-nitrobenzoyl chloride significantly enhances detection sensitivity. The provided protocols offer a starting point for method development and can be optimized based on specific sample matrices and analytical instrumentation.
References
- 1. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,5-Dimethoxyphenol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,5-Dimethoxyphenol. This document includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and well-documented synthetic strategy for this compound involves a two-step process:
-
Synthesis of the precursor, 2,5-Dimethoxybenzaldehyde: This is typically achieved through the formylation of 1,4-dimethoxybenzene or p-methoxyphenol.
-
Oxidation of 2,5-Dimethoxybenzaldehyde: A Baeyer-Villiger oxidation is then employed to convert the aldehyde to the corresponding phenol.
Direct synthesis methods are less common in the literature.
Q2: Which formylation method is recommended for preparing 2,5-Dimethoxybenzaldehyde?
A2: Several methods can be used, with the choice often depending on available reagents, scale, and safety considerations. The Gattermann and Reimer-Tiemann reactions are two common approaches. The Gattermann synthesis often provides good yields but requires the use of hazardous reagents like zinc cyanide and hydrogen chloride gas.[1] The Reimer-Tiemann reaction is another option, though yields can be variable.[2][3]
Q3: What is the Baeyer-Villiger oxidation and why is it used for this synthesis?
A3: The Baeyer-Villiger oxidation is a chemical reaction that oxidizes an aldehyde or a ketone to a carboxylic acid or an ester, respectively, using a peroxyacid or hydrogen peroxide as the oxidant.[1][4][5] In the synthesis of this compound, the aldehyde group of 2,5-Dimethoxybenzaldehyde is converted into a formate ester, which is then hydrolyzed to yield the desired phenol. This method is effective for introducing a hydroxyl group onto an aromatic ring adjacent to an existing substituent.
Q4: What are the common oxidizing agents used for the Baeyer-Villiger oxidation of 2,5-Dimethoxybenzaldehyde?
A4: Common peroxyacids used for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and performic acid.[6][7] Hydrogen peroxide in the presence of a Lewis acid can also be employed.[8] The choice of reagent can influence reaction time, temperature, and work-up procedures.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the progress of both the formylation and the Baeyer-Villiger oxidation steps. By comparing the spots of the starting material, reaction mixture, and a standard of the expected product (if available), you can determine when the reaction is complete.
Troubleshooting Guides
Synthesis of 2,5-Dimethoxybenzaldehyde (Precursor)
| Issue | Possible Cause | Suggested Solution(s) |
| Low or no yield of 2,5-Dimethoxybenzaldehyde | Incomplete reaction. | - Ensure all reagents are fresh and anhydrous where specified.- Extend the reaction time and monitor by TLC.- For the Gattermann reaction, ensure a continuous stream of dry HCl gas is maintained.[1] |
| Deactivated catalyst (e.g., AlCl₃). | - Use freshly opened or sublimed aluminum chloride.- Ensure the reaction is protected from atmospheric moisture. | |
| Side reactions, such as polymerization or tar formation. | - Maintain the recommended reaction temperature; overheating can lead to decomposition.[3]- Ensure efficient stirring to prevent localized overheating. | |
| Product is difficult to purify | Presence of unreacted starting material. | - Optimize reaction conditions to drive the reaction to completion.- Use column chromatography for purification. |
| Formation of isomeric byproducts. | - Recrystallization is often effective for separating isomers.[9] |
Baeyer-Villiger Oxidation of 2,5-Dimethoxybenzaldehyde
| Issue | Possible Cause | Suggested Solution(s) |
| Low yield of this compound | Incomplete oxidation. | - Ensure the peroxyacid is of high purity and activity.- Increase the stoichiometry of the oxidizing agent slightly.- Extend the reaction time, monitoring by TLC. |
| Over-oxidation or side reactions. | - Control the reaction temperature carefully; Baeyer-Villiger oxidations can be exothermic.- Add the oxidizing agent portion-wise or as a solution to maintain temperature control. | |
| Incomplete hydrolysis of the formate ester intermediate. | - Ensure the hydrolysis conditions (e.g., concentration of base or acid) are sufficient to completely cleave the ester. | |
| Reaction mixture turns dark or tarry | Decomposition of the starting material or product. | - This can be caused by impurities in the reagents or too high a reaction temperature.[10]- Ensure the solvent is pure and the reaction is run at the recommended temperature. |
| Difficulty in isolating the final product | Product is soluble in the work-up solvents. | - Adjust the pH of the aqueous phase to ensure the phenol is in its neutral form for efficient extraction into an organic solvent.- Perform multiple extractions with a suitable solvent. |
| Emulsion formation during extraction. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Data Presentation
Table 1: Comparison of Reaction Conditions for 2,5-Dimethoxybenzaldehyde Synthesis
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference(s) |
| Gattermann | 1,4-Dimethoxybenzene | Zn(CN)₂, HCl, AlCl₃ | Benzene | 45 | 3-5 | 73 | [1] |
| Reimer-Tiemann | p-Methoxyphenol | CHCl₃, NaOH | Water | 65-70 | 1 | Variable | [2][3] |
| Methylation | 2-Hydroxy-5-methoxybenzaldehyde | Dimethyl sulfate, K₂CO₃ | Acetone | Reflux | 3 | 82.5 | [3] |
Table 2: General Conditions for Baeyer-Villiger Oxidation of Methoxybenzaldehydes
| Oxidizing Agent | Solvent | General Temperature | Notes | Reference(s) |
| m-CPBA | Dichloromethane | Reflux | A common and effective reagent. | [11] |
| Peracetic Acid | Acetic Acid | Room Temperature | Can be prepared in situ. | [6] |
| Performic Acid | Formic Acid/H₂O₂ | Room Temperature | Highly reactive. | [6] |
| Hydrogen Peroxide/Lewis Acid | Various | Variable | Offers a "greener" alternative. | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethoxybenzaldehyde via Gattermann Reaction
Materials:
-
1,4-Dimethoxybenzene
-
Zinc Cyanide (Zn(CN)₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Benzene
-
Dry Hydrogen Chloride (HCl) gas
-
3N Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Three-necked flask, mechanical stirrer, reflux condenser, gas inlet tube, ice bath.
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, place 1,4-dimethoxybenzene (30 g), dry benzene (90 ml), and zinc cyanide (40.4 g).[1]
-
Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the stirred mixture until it is saturated.[1]
-
Slowly add finely powdered anhydrous aluminum chloride (44 g).[1]
-
Raise the temperature to 45°C and maintain it for 3-5 hours while continuing to pass a slow stream of HCl gas.[1]
-
After the reaction is complete, pour the mixture into 500 ml of 3N HCl and reflux for 30 minutes to hydrolyze the intermediate.[10]
-
Cool the mixture and extract with ethyl acetate (2 x 200 ml).[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude 2,5-dimethoxybenzaldehyde can be purified by distillation or recrystallization from ethanol/water.[9]
Protocol 2: Synthesis of this compound via Baeyer-Villiger Oxidation
Materials:
-
2,5-Dimethoxybenzaldehyde
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium sulfite solution
-
1 M Sodium hydroxide solution
-
1 M Hydrochloric acid
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) in dichloromethane.
-
Add m-CPBA (1.1-1.5 equivalents) portion-wise to the solution while stirring, maintaining the temperature below 25°C with an ice bath if necessary. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.
-
Wash the organic layer with a sodium sulfite solution to quench any remaining peroxyacid, followed by water and brine.
-
To hydrolyze the intermediate formate ester, stir the organic layer vigorously with a 1 M sodium hydroxide solution for several hours or overnight.
-
Separate the layers. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: A logical troubleshooting guide for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 7. 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 9. grabmyessay.com [grabmyessay.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of methoxyphenols by baeyer–villiger oxidation of methoxybenzaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 2,5-Dimethoxyphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,5-Dimethoxyphenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, a compound often synthesized via Friedel-Crafts acylation of 1,4-dimethoxybenzene followed by Baeyer-Villiger oxidation. Common impurities may include unreacted 1,4-dimethoxybenzene, the intermediate 2,5-dimethoxyacetophenone, and various side-products.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The crude material contains a significant amount of impurities, depressing the melting point. The solvent may be too non-polar, or the solution is being cooled too quickly. | - Attempt a pre-purification step using column chromatography to remove the bulk of impurities. - Use a more polar solvent or a solvent mixture (e.g., toluene-heptane). - Ensure slow cooling by insulating the flask. |
| Poor Recovery | Too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures. Premature crystallization occurred during hot filtration. | - Reduce the amount of solvent used to dissolve the crude product. - After cooling to room temperature, place the solution in an ice bath or refrigerate to maximize crystal formation. - Ensure the filtration apparatus is pre-heated before hot filtration. |
| Discoloration of Crystals | Presence of colored impurities, possibly from side reactions or decomposition. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware this may reduce yield. - Ensure the crude product is stored properly to prevent degradation. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation has not been initiated. | - Concentrate the solution by boiling off some of the solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | The solvent system (mobile phase) is not optimized. The column may be overloaded with the crude material. The column was not packed properly. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of hexane and ethyl acetate. - Use an appropriate amount of crude material for the column size. - Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| Product Elutes Too Quickly or Too Slowly | The polarity of the mobile phase is too high or too low, respectively. | - Adjust the solvent ratio. Increase the proportion of the non-polar solvent (e.g., hexane) if the product elutes too quickly, or increase the polar solvent (e.g., ethyl acetate) if it elutes too slowly. |
| Tailing of Spots on TLC | The compound is interacting too strongly with the stationary phase, which can be due to its acidic nature. | - Add a small amount of a slightly acidic modifier, like acetic acid (0.1-1%), to the mobile phase to improve the peak shape. |
Vacuum Distillation Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Bumping | The liquid is being heated unevenly, leading to sudden, violent boiling. | - Use a stirring mechanism (magnetic stir bar) or boiling chips to ensure smooth boiling. - Heat the distillation flask slowly and evenly. |
| Product Decomposes | The distillation temperature is too high, even under vacuum. | - Ensure a sufficiently low pressure is achieved with the vacuum pump to lower the boiling point. - Use a short path distillation apparatus to minimize the time the compound spends at high temperatures. |
| Inefficient Separation | The boiling points of the desired product and impurities are too close. | - Use a fractionating column between the distillation flask and the condenser to improve separation efficiency. - Consider a different purification technique, such as column chromatography, if distillation is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route. If synthesized from 1,4-dimethoxybenzene via a Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation, you can expect to find:
-
Unreacted 1,4-dimethoxybenzene.
-
The intermediate product, 2,5-dimethoxyacetophenone.
-
Side-products from the Friedel-Crafts reaction, such as isomers or poly-acylated products.
-
Byproducts from the Baeyer-Villiger oxidation.
-
Residual solvents from the reaction and workup.
Q2: What is the recommended first step for purifying very impure crude this compound?
A2: For a very impure crude product, it is often best to start with flash column chromatography. This will allow for the separation of the major components and removal of baseline impurities, providing a partially purified product that is more amenable to final purification by recrystallization or vacuum distillation.
Q3: How do I select the right solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature or below. For this compound, solvents like toluene or a mixed solvent system such as methanol/water or hexane/ethyl acetate can be effective. Small-scale trials are recommended to find the optimal solvent or solvent mixture.
Q4: What is a typical mobile phase for column chromatography of this compound?
A4: A common and effective mobile phase for the purification of moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio can be optimized using TLC, aiming for an Rf value of around 0.3 for the desired product.
Q5: When should I consider vacuum distillation for purification?
A5: Vacuum distillation is a suitable technique for purifying this compound, especially if the impurities are significantly less or more volatile than the product. It is particularly useful for removing non-volatile impurities or high-boiling solvents. Given that this compound has a relatively high boiling point, vacuum distillation is necessary to prevent thermal decomposition.[1]
Data Presentation
The following table summarizes typical parameters for the purification of this compound. Please note that the yields and purity are representative and can vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Parameters | Expected Recovery Yield | Typical Final Purity |
| Recrystallization | Solvent: Toluene or Methanol/Water | 70-90% | >98% |
| Flash Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate Gradient | 60-85% | 95-98% |
| Vacuum Distillation | Pressure: <1 mmHg Boiling Point: ~135 °C at 15 mmHg[1] | 80-95% | >99% |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Toluene
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase composition by running TLC plates of the crude material in various hexane/ethyl acetate ratios. Aim for an Rf value of ~0.3 for this compound.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (or a less polar starting solvent for gradient elution).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase. If using a gradient, start with a less polar mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
References
Common impurities in 2,5-Dimethoxyphenol synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethoxyphenol. This guide focuses on identifying and removing common impurities that may arise during synthesis, ensuring the final product's high purity for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route to prepare this compound?
A1: A widely employed method for the synthesis of this compound is the Baeyer-Villiger oxidation of 2,5-dimethoxybenzaldehyde. This reaction converts the aldehyde into a formate ester, which is then hydrolyzed to yield the desired phenol. An alternative, closely related method is the Dakin reaction, which utilizes hydrogen peroxide in a basic solution to achieve a similar transformation.
Q2: What are the most common impurities I should expect in the crude product?
A2: The primary impurities in the synthesis of this compound via the Baeyer-Villiger or Dakin reaction of 2,5-dimethoxybenzaldehyde typically include:
-
Unreacted 2,5-Dimethoxybenzaldehyde: Incomplete oxidation will result in the starting material being present in the crude product.
-
2,5-Dimethoxybenzoic Acid: A potential side-product from the oxidation of the starting aldehyde.
-
2,5-Dimethoxyphenyl Formate: The intermediate ester formed during the Baeyer-Villiger oxidation may not be fully hydrolyzed.
Q3: How can I monitor the progress of the reaction to minimize impurity formation?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting aldehyde and the formation of the product. A common mobile phase for analyzing phenolic compounds is a mixture of hexane and ethyl acetate.
Troubleshooting Guide: Purification of this compound
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | - Incomplete reaction. - Product loss during workup or purification steps. | - Monitor the reaction by TLC to ensure complete consumption of the starting material. - Optimize extraction and chromatography conditions to minimize product loss. |
| Persistent Aldehyde Impurity | Incomplete oxidation of 2,5-dimethoxybenzaldehyde. | - Increase the equivalents of the oxidizing agent or prolong the reaction time. - Employ flash column chromatography for effective separation. |
| Presence of Carboxylic Acid Impurity | Over-oxidation of the starting aldehyde. | - Use milder reaction conditions or a more selective oxidizing agent. - The acidic impurity can often be removed by a basic wash during the workup. |
| Incomplete Hydrolysis of Formate Ester | Insufficient base or reaction time for the hydrolysis step. | - Ensure a sufficient excess of base (e.g., NaOH) is used for hydrolysis. - Increase the reaction time or temperature for the hydrolysis step. |
Experimental Protocols
Synthesis of this compound via Baeyer-Villiger Oxidation
This two-step procedure involves the oxidation of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxyphenyl formate, followed by hydrolysis.
Step 1: Baeyer-Villiger Oxidation of 2,5-Dimethoxybenzaldehyde
-
Dissolve the Aldehyde: In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde in a suitable solvent such as dichloromethane (DCM).
-
Add Oxidant: Cool the solution in an ice bath and slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting aldehyde is consumed.
-
Workup: Quench the reaction with a solution of sodium sulfite. Wash the organic layer with sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dimethoxyphenyl formate.
Step 2: Hydrolysis of 2,5-Dimethoxyphenyl Formate
-
Dissolve the Ester: Dissolve the crude 2,5-dimethoxyphenyl formate in a suitable solvent like methanol or ethanol.
-
Add Base: Add an aqueous solution of sodium hydroxide (NaOH) to the ester solution.
-
Hydrolysis: Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitor by TLC).
-
Acidification and Extraction: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of approximately 2-3. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Purification Protocols
Protocol 1: Recrystallization
-
Solvent Selection: A common solvent system for the recrystallization of phenols is a mixture of ethanol and water[1].
-
Procedure: Dissolve the crude this compound in a minimal amount of hot ethanol. Gradually add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel is a suitable stationary phase for the purification of phenolic compounds[2].
-
Mobile Phase Selection: A mixture of hexanes and ethyl acetate is a common eluent system. The optimal ratio should be determined by TLC to achieve an Rf value of approximately 0.2-0.3 for this compound[3][4].
-
Procedure:
-
Pack a column with silica gel slurried in the initial, less polar mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
-
Purity Analysis Data
While specific quantitative data for impurity levels before and after purification is highly dependent on the precise reaction and purification conditions, the following table illustrates a representative example of purity improvement that can be achieved. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR)[5][6].
| Compound | Purity Before Purification (HPLC Area %) | Purity After Recrystallization (HPLC Area %) | Purity After Flash Chromatography (HPLC Area %) |
| This compound | ~85% | >98% | >99% |
| 2,5-Dimethoxybenzaldehyde | ~10% | <0.5% | <0.1% |
| 2,5-Dimethoxybenzoic Acid | ~3% | <0.5% | <0.1% |
| 2,5-Dimethoxyphenyl Formate | ~2% | Not Detected | Not Detected |
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Logical flow for the removal of common impurities.
References
- 1. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Flash Chromatography: Phenomenex [phenomenex.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
Overcoming low yield in the synthesis of 2,5-Dimethoxyphenol derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges, particularly low yields, encountered during the synthesis of 2,5-Dimethoxyphenol derivatives.
Troubleshooting Guide: Overcoming Low Yields
This guide addresses the most common issues leading to unsatisfactory yields in the synthesis of this compound derivatives and provides actionable solutions.
Q1: My reaction is incomplete or proceeding very slowly. What are the likely causes and solutions?
A1: Incomplete reactions are a primary cause of low yields. Several factors can contribute to this issue:
-
Insufficient Reaction Time or Temperature: Many synthetic pathways, such as the Williamson ether synthesis, require several hours at a specific temperature to reach completion.[1] Ensure you are following the recommended duration and temperature for your specific protocol.
-
Inactive Reagents: Bases like sodium hydride (NaH) can lose activity if not fresh. Similarly, catalysts used in reactions like the Wacker-Tsuji oxidation must be active.[2] Always use fresh, properly stored reagents.
-
Inefficient Nucleophile/Electrophile Activation: In reactions like the Williamson ether synthesis, the phenol must be fully deprotonated to form the more nucleophilic alkoxide. Using a base that is not strong enough will result in a slow or incomplete reaction.[1]
-
Poor Solvent Choice: The solvent plays a critical role. For instance, polar aprotic solvents like DMF or acetonitrile are often preferred for Sₙ2 reactions over protic or apolar solvents.[1]
Q2: I'm observing multiple spots on my TLC plate, indicating significant side-product formation. How can I minimize this?
A2: The formation of byproducts directly consumes starting materials and complicates purification, leading to lower isolated yields.
-
Competing Elimination Reactions: In syntheses involving alkoxides and alkyl halides (e.g., Williamson ether synthesis), the alkoxide can act as a base, causing E2 elimination of the alkyl halide to form an alkene. This is more prevalent at higher temperatures or with sterically hindered bases.[1] Consider using a less hindered base or running the reaction at a lower temperature.
-
Formation of Polymeric Tars: Certain reactions, especially formylation, are sensitive to temperature. Exceeding the optimal temperature range (e.g., 50-60°C) can lead to the formation of polymeric tars, significantly reducing the yield.[3]
-
Ring Alkylation: While often a minor pathway, direct alkylation on the aromatic ring can occur as a side reaction. The choice of solvent and cation can influence the extent of this side reaction.[1]
Q3: My yield is significantly reduced after the purification step. What can I do to improve recovery?
A3: Product loss during workup and purification is a common problem.
-
Improper Phase Separation: During aqueous workup and solvent extractions, ensure complete separation of the organic and aqueous layers to prevent loss of product. Perform multiple extractions with the organic solvent to maximize recovery.[2]
-
Suboptimal Chromatography Conditions: Poor separation during column chromatography can lead to mixed fractions and product loss. Optimize the solvent system using TLC before running the column.[4] Avoid overloading the column and ensure it is packed uniformly to prevent cracking or channeling.[4]
-
Product Decomposition: If your product is sensitive to acid, using silica gel for chromatography might cause decomposition. In such cases, consider using a less acidic stationary phase like alumina or washing the crude product with a mild base (e.g., sodium bicarbonate solution) before purification.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing key precursors to this compound derivatives?
A1: Two common precursors are 2,5-dimethoxybenzaldehyde and 2,5-dimethoxyphenylacetone.
-
2,5-dimethoxybenzaldehyde: Common methods include the Gattermann formylation of 1,4-dimethoxybenzene or the alkylation of 2-hydroxy-5-methoxybenzaldehyde.[3] The latter is often prepared by the formylation of 4-methoxyphenol.[3]
-
2,5-dimethoxyphenylacetone: The two primary routes are the Darzens condensation of 2,5-dimethoxybenzaldehyde followed by decarboxylation, and the Wacker oxidation of a suitable alkene precursor like 2,5-dimethoxyphenylpropene.[2]
Q2: How can I effectively remove unreacted aldehyde starting material from my ketone product?
A2: A highly effective technique for removing aldehyde impurities, such as unreacted 2,5-dimethoxybenzaldehyde, is through a bisulfite extraction. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be easily separated into the aqueous layer, leaving the desired ketone in the organic phase.[4]
Q3: My purified this compound derivative discolors over time. Why does this happen and how can I prevent it?
A3: Discoloration is often due to oxidation or the presence of acidic impurities. To prevent this, store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[4] Washing with a mild base before final purification can help remove residual acidic impurities.[4]
Q4: What are some alternative, higher-yield methods for synthesizing substituted phenols?
A4: Acid-mediated rearrangements of oxidopyrylium cycloadducts, derived from maltol and aryl acetylenes, can generate aryl-substituted 2-methoxyphenol derivatives in moderate to good yields (50-75%).[5] This approach can be a valuable alternative for specific substitution patterns.
Data Presentation: Synthesis Yield Comparison
Table 1: Comparison of Yields for 2-Hydroxy-5-Methoxybenzaldehyde Synthesis
| Method | Starting Material | Key Reagents | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Reimer-Tiemann Formylation | 4-Methoxyphenol | Chloroform, Sodium Hydroxide | Low | N/A | [3] |
| Optimized Reimer-Tiemann | 4-Methoxyphenol | Chloroform, Large excess NaOH | High | 98.5% | [3] |
| Paraformaldehyde Formylation | 4-Methoxyphenol | Paraformaldehyde, MgCl₂, Triethylamine | 77% | 83% | [3] |
| Alkylation of Crude Formylation Product | 2-Hydroxy-5-Methoxybenzaldehyde (crude) | Dimethyl Sulfate, Potassium Carbonate | 82.5% | N/A |[3] |
Table 2: Yields for Acid-Mediated Synthesis of 2-Methoxy-5-Arylphenol Derivatives
| Arylacetylene Substituent (R) | Cycloaddition Yield (4a-g) | Rearrangement Yield (5a-g) | Reference |
|---|---|---|---|
| Phenyl | N/A | 71% | [5] |
| 4-Methylphenyl | 25-40% | 50-75% | [5] |
| 4-Methoxyphenyl | 25-40% | 50-75% | [5] |
| 4-Chlorophenyl | 25-40% | 50-75% | [5] |
| Thiophen-2-yl | 25-40% | 50-75% |[5] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethoxyphenylacetone via Darzens Condensation and Decarboxylation [2]
-
Condensation: To a reaction vessel, add 2,5-dimethoxybenzaldehyde (100 mmol) and methyl 2-chloropropionate (150 mmol) in methanol. Cool the mixture to 15°C.
-
Base Addition: Dropwise, add a solution of sodium methoxide (150 mmol) in methanol over 40 minutes while maintaining the temperature at 15°C.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Hydrolysis: In a separate vessel, prepare a solution of NaOH (250 mmol) in water. Add the reaction mixture to the NaOH solution, keeping the temperature at 20°C, and stir overnight at room temperature.
-
Acidification: Acidify the mixture with 15% HCl to a pH of 3.5. A yellow oil should separate.
-
Decarboxylation: Heat the solution at 65°C for two hours.
-
Workup: Remove methanol via rotary evaporation. Isolate the ketone by steam distillation. Extract the distillate with toluene (3 x 75 mL).
-
Drying and Isolation: Dry the combined toluene phases over MgSO₄ and remove the toluene by rotary evaporation to yield the product as a clear yellow oil.
Protocol 2: Synthesis of 2,5-Dimethoxybenzaldehyde via Alkylation [3]
-
Setup: In a flask, combine 50 g of 2-hydroxy-5-methoxybenzaldehyde, 68 g of potassium carbonate, and 50 g of dimethyl sulfate in 250 mL of acetone.
-
Reaction: Reflux the mixture for approximately 3 hours with stirring.
-
Filtration: After the reaction, filter the mixture to remove solids.
-
Solvent Removal: Distill off the acetone from the filtrate.
-
Precipitation: Pour the residue into 300 mL of water to precipitate the product.
-
Isolation: Collect the precipitated crystals by filtration and dry them to obtain 2,5-dimethoxybenzaldehyde (Yield: 82.5%).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation pathways of 2,5-Dimethoxyphenol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of 2,5-Dimethoxyphenol. It includes troubleshooting guides for experimental challenges and frequently asked questions to ensure the successful handling and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like many phenolic compounds, is susceptible to degradation through oxidation. The presence of two electron-donating methoxy groups on the aromatic ring can increase its sensitivity to oxidative conditions. Exposure to light (photodegradation) and high temperatures can also promote degradation.
Q2: How should this compound be stored to ensure its stability?
A2: To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a cool, dark, and dry place.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathway for this compound is expected to be oxidation. This process likely initiates with the formation of a phenoxy radical. This reactive intermediate can then undergo further reactions, such as dimerization to form biphenyl derivatives or oxidation to form quinone-type structures. Under photolytic conditions, reactions with atmospheric components like nitrates could also lead to the formation of nitrated phenol derivatives.[1]
Q4: What analytical techniques are suitable for studying the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for monitoring the stability of this compound and quantifying its degradation products. A stability-indicating HPLC method should be developed and validated to ensure it can separate the intact compound from all potential degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification of unknown degradation products.[2]
Troubleshooting Guides
HPLC Analysis of this compound
Issue 1: Poor peak shape (tailing) for the this compound peak.
-
Possible Cause A: Secondary interactions with the stationary phase. Phenolic compounds can interact with residual silanol groups on silica-based columns (e.g., C18), leading to peak tailing.[3][4]
-
Solution:
-
Use a column with a highly deactivated stationary phase (end-capped).
-
Lower the pH of the mobile phase (e.g., by adding 0.1% formic or phosphoric acid) to suppress the ionization of silanol groups.[5]
-
Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (0.1-0.5%) to block the active silanol sites.
-
-
-
Possible Cause B: Mobile phase pH is close to the pKa of this compound. This can lead to the compound existing in both ionized and non-ionized forms, causing peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. For acidic compounds like phenols, a lower pH (e.g., pH 2.5-3.5) is generally preferred.
-
-
Possible Cause C: Column overload. Injecting too concentrated a sample can saturate the column, leading to poor peak shape.[3]
-
Solution: Dilute the sample and reinject.
-
Issue 2: Drifting retention times.
-
Possible Cause A: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, typically 15-30 minutes or until a stable baseline is achieved.[6]
-
-
Possible Cause B: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[6] For gradient elution, ensure the pump is functioning correctly.
-
-
Possible Cause C: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.[6]
-
Issue 3: Presence of ghost peaks.
-
Possible Cause A: Contamination in the mobile phase or from the sample preparation.
-
Solution: Use high-purity solvents and reagents. Filter all mobile phases and samples.
-
-
Possible Cause B: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol and inject a blank solvent after samples with high concentrations.
-
Quantitative Data Presentation
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Appearance of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | ~15% | Two major degradation peaks observed |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | ~20% | One major degradation peak observed |
| Oxidative | 3% H₂O₂ | 12 | 25 | ~18% | Multiple minor degradation peaks |
| Photolytic | UV light (254 nm) | 48 | 25 | ~10% | One significant degradation product |
| Thermal | Dry Heat | 72 | 80 | ~5% | Minor degradation observed |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, and 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at various intervals, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. Collect samples at different time points for HPLC analysis.[8]
-
Photolytic Degradation: Expose a solution of this compound in a photostability chamber to a light source providing both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze samples at suitable intervals.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C. Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program (Example): Start with 90% A, decrease to 10% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[9] The specificity is confirmed by analyzing the stressed samples and ensuring that the degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. VALIDATION METHODOLOGY FOR IDENTIFICATION AND MEASUREMENT OF PHENOLIC COMPOUNDS IN OIL REFINERY EFFLUENT BY HPLC | Zaidan | Brazilian Journal of Petroleum and Gas [portalabpg.org.br]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Side reactions to avoid during the formylation of 1,4-dimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the formylation of 1,4-dimethoxybenzene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formylation of 1,4-dimethoxybenzene, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective Formylation Method: The Vilsmeier-Haack reaction with DMF/POCl₃ is often reported to be ineffective for 1,4-dimethoxybenzene.[1] The Vilsmeier reagent is a relatively weak electrophile and may not react efficiently with this substrate under standard conditions.[2] | - Consider alternative formylation methods such as the Rieche or Gattermann reactions, which have been used for electron-rich aromatic compounds.[3][4][5][6][7] - For the Vilsmeier-Haack reaction, using a more reactive formylating agent like N-methylformanilide with POCl₃ may yield some product, although yields can be low.[1] |
| Decomposition of Reagents: Moisture in the reaction can decompose the formylating agent (e.g., Vilsmeier reagent) and Lewis acids. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and freshly opened or purified reagents. | |
| Formation of Multiple Products (Di-formylation) | High Reactivity of 1,4-Dimethoxybenzene: The two methoxy groups are strongly activating, making the mono-formylated product susceptible to a second formylation, especially under forcing conditions.[3] This is a common issue in electrophilic aromatic substitutions of highly activated rings.[8] | - Control Stoichiometry: Use 1,4-dimethoxybenzene as the limiting reagent. Avoid a large excess of the formylating agent. - Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the second substitution. - Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and stop it when the formation of the mono-formylated product is maximized. |
| Polymerization/Tar Formation | Strongly Acidic Conditions: The high electron density and reactivity of 1,4-dimethoxybenzene can lead to polymerization or decomposition in the presence of strong acids or high temperatures.[3] | - Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. - Choice of Lewis Acid: If using a Lewis acid-catalyzed reaction (like the Gattermann reaction), select a milder Lewis acid or use it in stoichiometric amounts. |
| Product is Colored (Yellow/Brown) | Oxidative Demethylation: The highly activated ring of 1,4-dimethoxybenzene can be susceptible to oxidation, potentially leading to the formation of 2,5-dimethoxy-1,4-benzoquinone, which is a colored impurity.[3] | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purification: The quinone byproduct can often be removed by recrystallization or column chromatography. A wash with a mild reducing agent solution (e.g., sodium bisulfite) during workup may also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: Which formylation method is most effective for 1,4-dimethoxybenzene?
A1: The choice of method depends on the desired yield and available reagents. The Vilsmeier-Haack reaction with DMF/POCl₃ is generally reported to be low-yielding or unsuccessful for this substrate.[1] The Rieche formylation using dichloromethyl methyl ether and a Lewis acid like TiCl₄ has been reported to be effective.[4] The Gattermann reaction, which involves the formylation of 1,4-dimethoxybenzene to produce 2,5-dimethoxybenzaldehyde, is another viable route, although it requires the use of hazardous reagents like zinc cyanide and hydrogen chloride gas.[3]
Q2: Why is the Vilsmeier-Haack reaction problematic for 1,4-dimethoxybenzene?
A2: While the Vilsmeier-Haack reaction is effective for many electron-rich aromatic compounds, 1,4-dimethoxybenzene can be an exception.[2][9] The high electron density of the ring may lead to side reactions or deactivation of the catalyst. Some reports suggest that while the two methoxy groups activate the ring, they may also create conflicting positions for electrophilic attack, which can hinder the reaction.[4]
Q3: How can I prevent the formation of the di-formylated byproduct?
A3: Di-formylation is a significant risk due to the high reactivity of the mono-formylated product. To minimize this, you should carefully control the stoichiometry by using a molar ratio of the formylating agent to 1,4-dimethoxybenzene that is close to 1:1. Additionally, running the reaction at a lower temperature and for a shorter duration can help to favor mono-substitution. Monitoring the reaction progress closely is crucial to stop it before significant di-formylation occurs.[3]
Q4: What are the safety precautions for the Gattermann reaction?
A4: The Gattermann reaction involves highly toxic substances. Zinc cyanide is poisonous and should be handled with extreme care in a well-ventilated fume hood, avoiding inhalation of dust and contact with skin. Hydrogen chloride is a corrosive gas. The reaction should be set up in a way that any excess HCl gas is neutralized through a trap. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Quantitative Data Summary
The following table summarizes reported yields for the formylation of 1,4-dimethoxybenzene using different methods. Note that reaction conditions may vary between reports, and yields are not always directly comparable.
| Formylation Method | Formylating Agent | Catalyst/Reagent | Product | Yield (%) | Reference(s) |
| Vilsmeier-Haack | N-Methylformanilide / POCl₃ | - | 2,5-Dimethoxybenzaldehyde | 16 | [1] |
| Vilsmeier-Haack | DMF / POCl₃ | - | 2,5-Dimethoxybenzaldehyde | Reported to be unsuccessful | [1] |
| Duff (modified) | Hexamethylenetetramine | CH₃COOH / CF₃COOH | 2,5-Diethoxybenzaldehyde* | 34 | [1] |
| Rieche | Dichloromethyl methyl ether | TiCl₄ | 2,5-Dimethoxybenzaldehyde | Reported to be successful | [4] |
| Gattermann | Zinc Cyanide / HCl | AlCl₃ | 2,5-Dimethoxybenzaldehyde | Not explicitly stated, but is a key step in a multi-step synthesis. | [3] |
*Data for 1,4-diethoxybenzene, a closely related substrate.
Experimental Protocols
Protocol: Gattermann Formylation of 1,4-Dimethoxybenzene [3]
This protocol describes the formylation of 1,4-dimethoxybenzene to 2,5-dimethoxybenzaldehyde, which is a key intermediate for the synthesis of 2,5-dimethoxybenzoic acid.
Materials:
-
1,4-Dimethoxybenzene (30 g)
-
Dry benzene (90 ml)
-
Zinc cyanide (40.4 g)
-
Dry hydrogen chloride (HCl) gas
-
Anhydrous aluminum chloride (44 g)
-
3N Hydrochloric acid (500 ml)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add 1,4-dimethoxybenzene (30 g), dry benzene (90 ml), and zinc cyanide (40.4 g).
-
Reaction Initiation: Cool the mixture in an ice bath. Pass a stream of dry hydrogen chloride (HCl) gas through the stirred mixture until it becomes saturated.
-
Catalyst Addition: Slowly and carefully add finely powdered anhydrous aluminum chloride (44 g) to the reaction mixture.
-
Reaction: Raise the temperature of the reaction mixture to 45°C and maintain it for 3-5 hours. Continue to pass a slow stream of HCl gas through the mixture during this time.
-
Workup: After the reaction is complete, pour the mixture into 500 ml of 3N HCl. Reflux the mixture for 30 minutes to hydrolyze the intermediate aldimine.
-
Extraction: Cool the mixture to room temperature and extract the product with ethyl acetate (2 x 200 ml).
-
Purification: Combine the organic extracts, dry them over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude 2,5-dimethoxybenzaldehyde can be further purified by distillation.
Visualizations
Caption: Main formylation pathway and potential side reactions.
Caption: Troubleshooting workflow for formylation issues.
References
- 1. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - less common formylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. Rieche formylation - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity in 2,5-Dimethoxyphenol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-dimethoxyphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the regioselectivity of its reactions, particularly in electrophilic aromatic substitution.
Understanding Regioselectivity in this compound
This compound possesses three activating groups on the benzene ring: a hydroxyl group (-OH) and two methoxy groups (-OCH₃). These are all ortho-, para-directing groups, meaning they activate the positions ortho and para to themselves for electrophilic attack. The interplay of their directing effects, along with steric hindrance, governs the regiochemical outcome of reactions.
The hydroxyl group is a strongly activating ortho-, para-director. The methoxy groups are also strong activating ortho-, para-directors. In this compound, the positions are numbered as follows:
-
Position 4: Para to the C1-methoxy group and ortho to the hydroxyl group. This position is highly activated.
-
Position 6: Ortho to both the C1-methoxy group and the hydroxyl group. This position is also highly activated but may be subject to some steric hindrance.
-
Position 3: Ortho to the C2-methoxy group and meta to the hydroxyl group. This position is activated.
The final product distribution will depend on the specific reaction conditions, including the nature of the electrophile, solvent, temperature, and catalyst.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of isomers in my electrophilic substitution reaction. How can I improve the regioselectivity?
A1: Achieving high regioselectivity with this compound can be challenging due to the presence of multiple activating groups. To improve selectivity, consider the following strategies:
-
Choice of Reagents: Bulky electrophiles will preferentially attack the less sterically hindered positions.
-
Reaction Temperature: Lowering the reaction temperature can often favor the thermodynamically more stable isomer.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies for attack at different positions. Experiment with a range of solvents.
-
Catalyst: For reactions like Friedel-Crafts acylation, the choice and amount of Lewis acid can significantly impact the product distribution.
Q2: What are the most likely positions for electrophilic attack on this compound?
A2: Based on the directing effects of the hydroxyl and methoxy groups, the most likely positions for electrophilic attack are positions 4 and 6. Position 4 is often favored due to a combination of strong electronic activation from both the para-methoxy and ortho-hydroxyl groups.
Q3: I am observing significant byproduct formation in my nitration reaction. What are the likely side reactions?
A3: Nitration of phenols can be complicated by oxidation of the starting material, leading to the formation of tarry byproducts. The use of harsh nitrating agents like concentrated nitric acid and sulfuric acid can exacerbate this issue. Additionally, over-nitration to form dinitro- or trinitro-phenols can occur if the reaction conditions are not carefully controlled.
Q4: How can I separate the different regioisomers of a substituted this compound?
A4: The separation of regioisomers can often be achieved using column chromatography on silica gel. The choice of eluent system is critical and should be optimized using thin-layer chromatography (TLC). In some cases, fractional crystallization can also be an effective purification method, especially if the isomers have significantly different solubilities in a particular solvent system.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Bromination
| Potential Cause | Suggested Solution(s) |
| Reaction Conditions Too Harsh | Use a milder brominating agent like N-bromosuccinimide (NBS) instead of Br₂. Perform the reaction at a lower temperature (e.g., 0 °C) to increase selectivity. |
| Solvent Effects | Vary the solvent. For example, using acetic acid as a solvent with Br₂ can lead to a mixture of 4-bromo and 6-bromo isomers.[1] |
| Formation of Dibromo Products | Use a stoichiometric amount of the brominating agent. Adding the brominating agent slowly to the reaction mixture can also help to minimize over-bromination. |
Issue 2: Low Yield in Vilsmeier-Haack Formylation
| Potential Cause | Suggested Solution(s) |
| Decomposition of Starting Material | The Vilsmeier reagent is a strong electrophile. Ensure the reaction is carried out at a controlled temperature, typically starting at 0 °C and then gently warming if necessary.[2] |
| Inefficient Reagent Formation | Use freshly distilled dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to prepare the Vilsmeier reagent.[3] |
| Hydrolysis of the Product | The initial product of the Vilsmeier-Haack reaction is an iminium salt, which is hydrolyzed to the aldehyde during workup. Ensure complete hydrolysis by treating the reaction mixture with water or a dilute aqueous acid.[4][5] |
Issue 3: Undesired Isomer Formation in Friedel-Crafts Acylation
| Potential Cause | Suggested Solution(s) |
| Strong Lewis Acid Catalyst | Using a very strong Lewis acid like AlCl₃ can sometimes lead to lower regioselectivity. Consider using a milder Lewis acid such as BF₃·OEt₂ or ZnCl₂. |
| High Reaction Temperature | Perform the reaction at a lower temperature to favor the formation of the thermodynamically more stable product. |
| Acylating Agent Reactivity | The reactivity of the acylating agent (e.g., acyl chloride vs. anhydride) can influence the outcome. Experiment with different acylating agents. |
Quantitative Data from Literature
The following tables summarize some reported yields and regioselective ratios for reactions of this compound and related compounds. Note that results can vary based on specific experimental conditions.
Table 1: Bromination of 2,5-Dimethoxybenzaldehyde
| Reagent | Solvent | Product(s) | Ratio (4-bromo : 6-bromo) | Total Yield | Reference |
| Br₂ | Glacial Acetic Acid | 4-bromo-2,5-dimethoxybenzaldehyde & 6-bromo-2,5-dimethoxybenzaldehyde | 87 : 5 | 95% | [1] |
Experimental Protocols
Protocol 1: Regioselective Bromination of 2,5-Dimethoxybenzaldehyde[1]
This protocol describes the bromination of 2,5-dimethoxybenzaldehyde, which gives insights into the directing effects applicable to this compound.
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Bromine
-
Glacial Acetic Acid
-
Ice water
-
Ethanol
Procedure:
-
Dissolve 2,5-dimethoxybenzaldehyde (0.12 mol) in glacial acetic acid (115 mL) and cool the solution.
-
Slowly add a solution of bromine (20.0 g) in glacial acetic acid (60 mL) to the cooled solution.
-
Stir the reaction mixture at room temperature for 2-3 days.
-
Dilute the reaction with ice water.
-
Collect the yellow precipitate by filtration and dry it. The reported yield of the crude product is 95%.
-
The crude product is a mixture of 4-bromo-2,5-dimethoxybenzaldehyde and 6-bromo-2,5-dimethoxybenzaldehyde.
-
Separation of the isomers can be achieved by fractional recrystallization from ethanol or by column chromatography on silica gel.
Signaling Pathways and Workflows
Directing Effects in Electrophilic Aromatic Substitution
The following diagram illustrates the directing effects of the hydroxyl and methoxy groups on the this compound ring, indicating the positions most activated towards electrophilic attack.
In the diagram above, the yellow nodes indicate the most activated positions (4 and 6) due to the combined ortho- and para-directing effects of the hydroxyl and C1-methoxy groups. The green node (position 3) is also activated, but generally to a lesser extent.
Troubleshooting Workflow for Poor Regioselectivity
This workflow provides a logical sequence of steps to troubleshoot and optimize reactions that yield a mixture of regioisomers.
References
- 1. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
Scaling up the synthesis of 2,5-Dimethoxyphenol for industrial applications
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,5-Dimethoxyphenol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The two primary scalable routes for synthesizing this compound are the formylation of p-methoxyphenol followed by methylation, and the direct oxidation of 1,4-dimethoxybenzene. The choice of route often depends on the availability and cost of starting materials, as well as safety and environmental considerations.
Q2: What are the critical safety precautions to consider when scaling up the synthesis?
A2: When scaling up, it is crucial to conduct a thorough risk assessment. Key safety considerations include:
-
Handling of Hazardous Reagents: Many syntheses involve corrosive or toxic reagents like dimethyl sulfate, which requires handling in a well-ventilated area with appropriate personal protective equipment (PPE).[1]
-
Exothermic Reactions: Some reaction steps can be highly exothermic.[2] Proper temperature control, including the use of cooling systems and controlled reagent addition, is essential to prevent runaway reactions.
-
Pressure Management: Reactions involving gaseous byproducts or conducted at elevated temperatures require robust pressure-rated reactors and monitoring systems.[3]
-
Waste Disposal: Develop a clear plan for the safe disposal of all chemical waste in accordance with local regulations.
Q3: How can I minimize the formation of isomers and other impurities?
A3: Impurity formation is a common challenge in aromatic substitution reactions. To minimize byproducts:
-
Control of Reaction Conditions: Precise control of temperature, reaction time, and catalyst loading can significantly improve selectivity.
-
Purification Methods: Post-synthesis purification techniques such as recrystallization, distillation, and chromatography are essential for achieving high purity.[4][5] Washing the crude product with a mild base like sodium bicarbonate solution can help remove acidic impurities.[4]
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields can stem from several factors:
-
Incomplete Reactions: Ensure the reaction is allowed to proceed to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Reagent Stoichiometry: The molar ratios of reactants and catalysts are critical. Optimize these ratios through small-scale experiments before scaling up.
-
Product Loss During Workup: Significant product loss can occur during extraction and purification steps. Optimize solvent choices and extraction procedures to maximize recovery.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in Friedel-Crafts acylation of 1,4-dimethoxybenzene | Inactive catalyst (e.g., anhydrous aluminum chloride exposed to moisture) | Use a fresh, unopened container of the catalyst and handle it under an inert atmosphere. |
| Low reaction temperature | Gradually and carefully increase the reaction temperature while monitoring for any exotherms. | |
| Inefficient mixing | Ensure the stirring mechanism is adequate for the scale of the reaction to maintain a homogeneous mixture. | |
| Formation of multiple products (isomers) | Reaction temperature is too high, leading to side reactions | Maintain a lower, controlled reaction temperature to enhance selectivity towards the desired product. |
| Incorrect stoichiometry of reactants | Carefully control the molar ratio of the reactants to favor the formation of the desired product. | |
| Product degradation during purification | Exposure to high temperatures for extended periods | Utilize vacuum distillation at a lower temperature if the product is thermally sensitive. |
| Presence of acidic or basic impurities catalyzing decomposition | Neutralize the crude product before purification. Consider using a milder purification technique. | |
| Difficulty in removing the final traces of solvent | Inefficient drying method | Dry the final product under high vacuum at a slightly elevated temperature (if thermally stable) for an extended period. |
Experimental Protocols
Synthesis of this compound from p-Methoxyphenol
This two-step process involves the formylation of p-methoxyphenol followed by methylation.
Step 1: Formylation of p-Methoxyphenol (Reimer-Tiemann Reaction)
-
In a suitable reactor, dissolve p-methoxyphenol in a solution of sodium hydroxide.
-
While maintaining a controlled temperature (typically 50-60°C), slowly add chloroform to the reaction mixture.[6] Exceeding this temperature range may lead to the formation of polymeric tars.[6]
-
After the addition is complete, continue stirring for approximately one hour to ensure the reaction goes to completion.[6]
-
Acidify the reaction mixture to precipitate the crude 2-hydroxy-5-methoxybenzaldehyde.
-
Filter the crude product and wash it with cold water.
Step 2: Methylation of 2-hydroxy-5-methoxybenzaldehyde
-
Suspend the crude 2-hydroxy-5-methoxybenzaldehyde and potassium carbonate in acetone in a reactor.[6][7]
-
Heat the mixture to reflux with stirring.
-
After the reaction is complete, filter the mixture to remove inorganic salts.
-
Distill off the acetone from the filtrate.
-
Pour the residue into water to precipitate the crude 2,5-dimethoxybenzaldehyde.[6]
-
Filter the product and recrystallize from a suitable solvent like ethanol/water to obtain pure 2,5-dimethoxybenzaldehyde.[8]
Quantitative Data
The following table summarizes typical reaction parameters and expected yields for the synthesis of 2,5-dimethoxybenzaldehyde from p-methoxyphenol, which is a precursor to this compound.
| Parameter | Value | Reference |
| Reimer-Tiemann Reaction Temperature | 50-60°C | [6] |
| Methylation Reaction Time | 3-4 hours | [6][8] |
| Yield of 2-hydroxy-5-methoxybenzaldehyde | 94% (GC/MS purity) | [7][8] |
| Yield of 2,5-dimethoxybenzaldehyde | 81.5% - 97.5% | [6] |
Visualizations
Caption: Synthesis workflow for this compound starting from p-methoxyphenol.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. benchchem.com [benchchem.com]
- 3. CN106631714A - Method for synthesizing 2,6-dimethoxyphenol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
Managing thermal decomposition during 2,5-Dimethoxyphenol distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the distillation of 2,5-dimethoxyphenol. Our goal is to help you mitigate thermal decomposition and optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of thermal decomposition during the distillation of this compound?
A1: The most common indicators of thermal decomposition include:
-
Color Change: The distillate or the remaining material in the distillation pot darkens, often turning yellow, brown, or even black.
-
Reduced Yield: The amount of pure this compound collected is significantly lower than expected.
-
Pressure Fluctuations: Inconsistent or rising pressure within the vacuum distillation system can indicate the formation of non-condensable gases, a byproduct of decomposition.
-
Off-Odors: The presence of sharp, acrid, or burnt odors suggests the formation of degradation products.
-
Inconsistent Boiling Point: The boiling point may not remain stable at a given pressure, indicating the presence of impurities formed during decomposition.
Q2: At what temperature does this compound start to decompose?
A2: While the exact decomposition temperature can vary based on the purity of the starting material and the presence of catalysts, methoxyphenols, in general, are susceptible to thermal degradation at elevated temperatures. Decomposition can become significant at temperatures approaching the atmospheric boiling point. It is crucial to use vacuum distillation to lower the boiling point and minimize thermal stress.
Q3: What are the main decomposition products of this compound?
A3: The thermal decomposition of methoxyphenols can proceed through various pathways, including the cleavage of the methoxy groups and reactions involving the hydroxyl group. Potential decomposition products may include simpler phenols, demethoxylated and demethylated compounds, and polymeric materials.
Q4: How can I minimize thermal decomposition during distillation?
A4: The most effective strategy is to reduce the distillation temperature and residence time. This is best achieved through:
-
High Vacuum Distillation: Lowering the pressure significantly reduces the boiling point.
-
Fractional Distillation: Using a fractionating column can help to separate the desired product from impurities and decomposition products more efficiently.
-
Use of Stabilizers: Adding a small amount of a suitable stabilizer to the distillation pot can inhibit decomposition pathways.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Darkening of Distillate | Thermal decomposition due to excessive temperature. | 1. Increase the vacuum to lower the boiling point. 2. Ensure the heating mantle is not set too high. 3. Consider using a stabilizer. |
| Low Product Yield | Significant decomposition of the starting material. | 1. Optimize distillation conditions (lower pressure, shorter time). 2. Check for leaks in the vacuum system. 3. Analyze the residue to confirm decomposition. |
| Unstable Vacuum | Formation of non-condensable gases from decomposition. | 1. Immediately lower the heating temperature. 2. Verify the integrity of all seals and joints. 3. Ensure the vacuum pump is operating correctly. |
Optimizing Distillation Conditions
Effective purification of this compound requires careful control of distillation parameters. The use of vacuum is essential to lower the boiling point and prevent thermal degradation.
Estimated Boiling Point of this compound at Various Pressures
The following table provides estimated boiling points for a related compound, 2,5-dimethoxythiophenol, which can be used as a general guideline for this compound. Actual boiling points may vary.
| Pressure (mm Hg) | Estimated Boiling Point (°C) |
| 760 | 278 - 280 |
| 0.5 | 88 - 90 |
Data is for 2,5-dimethoxythiophenol and should be used as an estimation for this compound.[1][2]
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
Objective: To purify this compound while minimizing thermal decomposition.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump and gauge
-
Cold trap
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude this compound into the round-bottom flask.
-
Begin to slowly evacuate the system, monitoring the pressure with the vacuum gauge.
-
Once the desired vacuum is achieved, begin heating the distillation pot gently.
-
Collect the fractions that distill at the expected boiling point for the given pressure.
-
Monitor the color of the distillate and the pot residue for any signs of decomposition.
-
Once the distillation is complete, cool the system before releasing the vacuum.
Protocol 2: Analysis of Decomposition Products by GC-MS
Objective: To identify and quantify the products of thermal decomposition.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for polar analytes (e.g., DB-5ms)
Procedure:
-
Prepare a standard solution of pure this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Dissolve a sample of the distillation residue or discolored distillate in the same solvent.
-
Inject the samples into the GC-MS.
-
Use a temperature program that allows for the separation of compounds with a range of boiling points.
-
Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds.
-
Quantify the decomposition products by comparing their peak areas to that of the internal standard.
Protocol 3: Purity Analysis by HPLC
Objective: To determine the purity of the distilled this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reverse-phase C18 column
Procedure:
-
Prepare a standard solution of high-purity this compound.
-
Prepare a solution of the distilled sample.
-
Inject the standard and sample solutions into the HPLC.
-
Use a mobile phase that provides good separation of the main peak from any impurities (e.g., a gradient of acetonitrile and water with a small amount of acid).
-
Determine the purity of the sample by comparing the peak area of the this compound to the total area of all peaks.
Visual Guides
Caption: Thermal Decomposition Pathway of this compound.
Caption: Troubleshooting Workflow for Distillation Issues.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2,5-Dimethoxyphenol for Researchers and Drug Development Professionals
An in-depth analysis of two primary synthetic pathways to 2,5-dimethoxyphenol, a key intermediate in the synthesis of various pharmacologically active compounds, is presented. This guide provides a detailed comparison of a multi-step route commencing with the formylation of p-methoxyphenol and an alternative pathway utilizing the Elbs persulfate oxidation of o-methoxyphenol. The objective is to furnish researchers, scientists, and drug development professionals with the critical data necessary to select the most suitable synthesis strategy based on factors such as overall yield, reaction conditions, and reagent accessibility.
The synthesis of this compound is of significant interest due to its role as a precursor in the development of novel therapeutic agents. The strategic placement of its functional groups makes it a versatile building block in medicinal chemistry. This comparative guide outlines two distinct and viable routes for its preparation, offering detailed experimental protocols and quantitative data to facilitate an informed decision-making process for laboratory and potential scale-up applications.
Comparative Analysis of Synthesis Routes
The two routes detailed herein offer different approaches to the target molecule, each with its own set of advantages and disadvantages. Route 1 involves a four-step sequence starting from the readily available p-methoxyphenol, proceeding through a formylation, methylation, and a subsequent Baeyer-Villiger oxidation. Route 2 provides a more direct, two-step approach starting from o-methoxyphenol, employing an Elbs persulfate oxidation followed by methylation.
| Parameter | Route 1: From p-Methoxyphenol | Route 2: From o-Methoxyphenol |
| Starting Material | p-Methoxyphenol | o-Methoxyphenol |
| Key Reactions | Reimer-Tiemann Formylation, Williamson Ether Synthesis, Baeyer-Villiger Oxidation, Ester Hydrolysis | Elbs Persulfate Oxidation, Williamson Ether Synthesis |
| Overall Yield | ~50-60% (calculated from reported yields of individual steps) | ~30-40% (based on typical Elbs oxidation and methylation yields) |
| Number of Steps | 4 | 2 |
| Reagents & Catalysts | Chloroform, Sodium Hydroxide, Dimethyl Sulfate, Potassium Carbonate, m-CPBA, Dichloromethane | Potassium Persulfate, Sodium Hydroxide, Dimethyl Sulfate, Potassium Carbonate |
| Reaction Conditions | Varies from reflux to room temperature across different steps. | Generally mild, aqueous conditions for oxidation; reflux for methylation. |
| Advantages | Utilizes a very common and inexpensive starting material. Each step is a well-established and high-yielding reaction. | Shorter synthesis sequence. Avoids the use of chloroform. |
| Disadvantages | Longer overall synthesis. Involves the use of hazardous chloroform and a potent oxidizing agent (m-CPBA). | Lower overall yield is typical for the Elbs oxidation. Starting material may be slightly more expensive than p-methoxyphenol. |
Experimental Protocols
Route 1: Multi-step Synthesis from p-Methoxyphenol
This pathway involves four distinct chemical transformations to arrive at this compound.
To a solution of p-methoxyphenol (124.1 g) in aqueous sodium hydroxide (320 g NaOH in 400 mL water), chloroform (161 mL) is added. The mixture is heated to introduce the formyl group at the ortho position to the hydroxyl group. A typical work-up involving steam distillation yields 2-hydroxy-5-methoxybenzaldehyde.
The crude 2-hydroxy-5-methoxybenzaldehyde (10 g) is dissolved in acetone (100 mL) with anhydrous potassium carbonate (14 g). Dimethyl sulfate (11 g) is added, and the mixture is refluxed for 4 hours to methylate the phenolic hydroxyl group, yielding 2,5-dimethoxybenzaldehyde. An 82.5% yield for this step has been reported.[1]
The Baeyer-Villiger oxidation converts the benzaldehyde to a formate ester.[2][3] In a typical procedure, 2,5-dimethoxybenzaldehyde is dissolved in a suitable solvent like dichloromethane and treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), at room temperature. The reaction progress is monitored by thin-layer chromatography.
The resulting formate ester is hydrolyzed to the final product, this compound.[4][5] This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide, followed by acidification to yield the phenol.
Route 2: Elbs Persulfate Oxidation of o-Methoxyphenol
This two-step route offers a more direct approach to the target molecule.
The Elbs persulfate oxidation introduces a hydroxyl group para to the existing phenolic hydroxyl group.[6][7] In this procedure, o-methoxyphenol is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide). An aqueous solution of potassium persulfate is then added, and the reaction is typically stirred at or below room temperature. The reaction yields the intermediate sulfate ester, which is subsequently hydrolyzed by acidification to afford 2-methoxyhydroquinone. Yields for the Elbs oxidation can be moderate.[6]
The resulting 2-methoxyhydroquinone is then methylated to give this compound. The crude 2-methoxyhydroquinone is dissolved in a suitable solvent like acetone, and treated with a methylating agent such as dimethyl sulfate in the presence of a base like potassium carbonate. The mixture is typically refluxed to ensure complete reaction.
Synthesis Route Comparison
Figure 1. A comparative diagram of the two synthesis routes for this compound.
Experimental Workflow Overview
Figure 2. A summary of the experimental workflows for the two synthesis routes.
Conclusion
The choice between these two synthetic routes for this compound will ultimately depend on the specific requirements of the research or development project. Route 1, while longer, may be preferable when cost is a primary concern due to the inexpense of the starting material and the generally high yields of the individual steps. Route 2 offers a more concise pathway, which could be advantageous in terms of time and labor, although the overall yield may be lower. Both routes employ well-established chemical transformations, providing a solid foundation for the reliable synthesis of this important intermediate. Researchers are encouraged to consider the trade-offs between yield, cost, and procedural complexity when selecting the optimal route for their needs.
References
- 1. scribd.com [scribd.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. Formate ester formation in amide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]
- 6. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
A Comparative Analysis of the Antioxidant Activity of 2,5-Dimethoxyphenol and 2,6-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective antioxidants is a cornerstone of research in fields ranging from pharmaceuticals to food science. Within the diverse family of phenolic compounds, methoxyphenols have garnered significant attention for their radical scavenging capabilities. This guide provides a detailed comparison of the antioxidant activity of two constitutional isomers: 2,5-Dimethoxyphenol and 2,6-Dimethoxyphenol. By examining available experimental data and considering the principles of structure-activity relationships, this document aims to provide a clear and objective resource for professionals in drug discovery and development.
Structure-Activity Relationship: A Tale of Two Isomers
The antioxidant potential of phenolic compounds is intrinsically linked to their molecular structure, particularly the number and position of hydroxyl and methoxy groups on the aromatic ring. The primary mechanism by which these compounds exert their antioxidant effect is through the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficacy.
In the case of dimethoxyphenols, the position of the two methoxy groups relative to the hydroxyl group significantly influences their antioxidant activity. Methoxy groups are electron-donating, which can increase the electron density on the aromatic ring and stabilize the phenoxyl radical formed after hydrogen donation. However, steric hindrance caused by bulky methoxy groups can also affect the accessibility of the hydroxyl group to free radicals.
Theoretically, the positioning of methoxy groups in 2,6-dimethoxyphenol, flanking the hydroxyl group, can create steric hindrance, potentially impeding its interaction with larger free radicals. Conversely, the arrangement in this compound might allow for more favorable interactions. However, the electron-donating effects of the methoxy groups also play a crucial role and can lead to a more stabilized radical for 2,6-dimethoxyphenol.
Quantitative Comparison of Antioxidant Activity
To provide a quantitative basis for comparison, data from in vitro antioxidant assays are essential. The most common assays for evaluating radical scavenging activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, resulting in a color change that can be quantified spectrophotometrically. The results are often expressed as an IC50 or EC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 or EC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50/EC50 Value | Reference |
| 2,6-Dimethoxyphenol | DPPH | 0.802 ± 0.005 mM | [1] |
| This compound | DPPH | Data not available in comparable studies |
Note: The lack of directly comparable, peer-reviewed data for this compound in a DPPH or similar antioxidant assay highlights a gap in the current research landscape. The provided data for 2,6-Dimethoxyphenol serves as a benchmark for future comparative studies.
Experimental Protocols
For the purpose of reproducibility and to aid in the design of future comparative studies, detailed protocols for the DPPH and ABTS assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[2][3] The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured at approximately 517 nm.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (this compound, 2,6-Dimethoxyphenol)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare stock solutions of the test compounds and the positive control in methanol. From these stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
To a 96-well plate, add a specific volume of the different concentrations of the test compounds or positive control to individual wells.
-
Add the DPPH solution to each well.
-
A blank well should contain only methanol.
-
A control well should contain methanol and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[4][5][6] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (this compound, 2,6-Dimethoxyphenol)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in the same solvent used for the working solution.
-
Assay:
-
Add a small volume of the sample or standard solution at different concentrations to a 96-well plate.
-
Add the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.
Mandatory Visualizations
To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: Workflow for assessing antioxidant activity.
Caption: DPPH radical scavenging mechanism.
Conclusion and Future Directions
Based on the available data, 2,6-Dimethoxyphenol demonstrates notable antioxidant activity as evidenced by its DPPH radical scavenging capacity. A significant data gap exists for the antioxidant activity of this compound, preventing a direct and robust comparison.
The structural differences between the two isomers suggest that there may be a discernible difference in their antioxidant potentials. The steric hindrance and electronic effects of the methoxy groups are likely to be key determinants of their radical scavenging efficacy.
To provide a definitive comparison, it is imperative that future research endeavors include a side-by-side evaluation of this compound and 2,6-Dimethoxyphenol using standardized antioxidant assays such as the DPPH and ABTS methods. Such studies would provide valuable insights for drug development professionals and researchers seeking to understand the structure-activity relationships of methoxyphenols and to identify novel antioxidant candidates. Further investigations into their effects on cellular antioxidant pathways and in vivo models would also be crucial to fully elucidate their therapeutic potential.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 2,5-Dimethoxyphenol
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 2,5-Dimethoxyphenol, a key intermediate and potential metabolite, is crucial. The selection of an appropriate analytical methodology is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. This guide provides an objective comparison of common analytical techniques for the determination of this compound, with supporting data synthesized from published methods for structurally related compounds.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry are the predominant techniques for the analysis of phenolic compounds like this compound. Each method offers distinct advantages and limitations in terms of performance.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. Coupled with a Diode Array Detector (DAD) or UV detector, it offers good selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for volatile and semi-volatile compounds and provides excellent specificity and sensitivity. For phenolic compounds, a derivatization step is often employed to increase volatility.[1]
UV-Visible Spectrophotometry is a simpler, more accessible technique based on the absorbance of UV or visible light by the analyte. While less specific than chromatographic methods, it can be a rapid and cost-effective tool for the quantification of this compound in simpler sample matrices, often after a color-forming reaction.
Workflow for Analytical Method Validation
The validation of an analytical procedure is essential to ensure that it is suitable for its intended purpose.[2] The following diagram illustrates a typical workflow for the validation of analytical methods.
Caption: A generalized workflow for the validation of analytical methods.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and Spectrophotometry for the analysis of phenolic compounds similar to this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection via UV absorbance.[1] | Separation of volatile/derivatized compounds, detection by mass-to-charge ratio.[1] | Measurement of absorbance of light by the analyte, often after a color-forming reaction. |
| Selectivity | Moderate to High; dependent on chromatographic resolution.[1] | Very High; mass spectra provide structural confirmation.[1] | Low; susceptible to interference from other absorbing compounds. |
| Sensitivity (LOD) | ng/mL to µg/mL range.[1] | pg/mL to low ng/mL range.[1][3] | High ng/mL to µg/mL range. |
| Sensitivity (LOQ) | High ng/mL to µg/mL range.[1][3] | Low ng/mL range.[1] | µg/mL range. |
| Precision (RSD%) | < 5% | < 10% | < 5% |
| Accuracy (Recovery%) | 90-110% | 85-115% | 90-110% |
| Sample Throughput | Moderate | Moderate | High |
| Derivatization | Not usually required. | Often required to improve volatility.[1] | May be required for color development. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC)
This method is based on reverse-phase chromatography, which is suitable for the separation of moderately polar compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with an acid modifier like phosphoric acid or formic acid for MS compatibility).[4] A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 280 nm for phenols).
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the system.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for sensitive and specific quantification, often requiring a derivatization step to make the phenol more volatile.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[6]
-
Derivatization: Silylation is a common method to increase the volatility of phenols. This can be achieved by reacting the dried analyte with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 70°C for 30 minutes.[1]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1][6]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[1]
-
Temperature Program:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Mass Analyzer: Operated in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound.[1][3]
-
Sample Preparation: Liquid-liquid extraction (e.g., with ethyl acetate or dichloromethane) or solid-phase extraction (SPE) is used to isolate the analyte from the sample matrix.[1] The extracted analyte is then dried and derivatized before injection.
UV-Visible Spectrophotometry
This protocol outlines a general procedure using the Folin-Ciocalteu reagent, which reacts with phenolic compounds to produce a blue-colored complex that can be measured spectrophotometrically.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents: Folin-Ciocalteu reagent, sodium carbonate solution (e.g., 15%).[7]
-
Procedure:
-
An aliquot of the sample solution containing this compound is mixed with the Folin-Ciocalteu reagent.[7]
-
After a short incubation period, the sodium carbonate solution is added to the mixture.[7]
-
The solution is diluted to a final volume with distilled water and incubated at a controlled temperature (e.g., 50°C) for a set time to allow for color development.[7]
-
The absorbance of the solution is measured at the wavelength of maximum absorbance (around 765 nm).[7]
-
-
Quantification: A calibration curve is prepared using standard solutions of this compound, and the concentration of the unknown sample is determined by interpolation.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 2,6-Dimethoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. latamjpharm.org [latamjpharm.org]
A Comparative Analysis of 2,5-Dimethoxyphenol Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various 2,5-dimethoxyphenol derivatives based on their performance in a range of biological assays. The data presented is compiled from recent studies to facilitate an objective evaluation of these compounds for potential therapeutic applications. This document summarizes quantitative data in structured tables, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for different this compound derivatives across various biological assays, including anticancer, antioxidant, and antimicrobial evaluations.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| (E)-2-(4-(2,3-dimethoxyphenyl)acryloyl)-4-methoxyphenyl-2-acetoxybenzoate (AS-DK143) Nanoparticles | HeLa | WST-1 | 4.17 | [1] |
| (E)-2-(4-(2,3-dimethoxyphenyl)acryloyl)-4-methoxyphenyl-2-acetoxybenzoate (AS-DK143) Nanoparticles | AGS | WST-1 | 9.28 | [1] |
| (E)-2-(4-(2,3-dimethoxyphenyl)acryloyl)-4-methoxyphenyl-2-acetoxybenzoate (AS-DK143) Nanoparticles | HepG2 | WST-1 | 18.54 | [1] |
| (E)-2-(4-(2,3-dimethoxyphenyl)acryloyl)-4-methoxyphenyl-2-acetoxybenzoate (AS-DK143) Nanoparticles | BXPC-3 | WST-1 | 35.74 | [1] |
| 2',5'-dimethoxychalcone derivative 13 | NTUB1 | Cytotoxicity | ~1 | [2] |
| 2',5'-dimethoxychalcone derivative 17 | NTUB1 | Cytotoxicity | ~1 | [2] |
| 2',5'-dimethoxychalcone derivative 13 | PC3 | Cytotoxicity | ~1-3 | [2] |
| 2',5'-dimethoxychalcone derivative 17 | PC3 | Cytotoxicity | ~1-3 | [2] |
| Sesquiterpene-aryl derivative | MCF-7 | Cytotoxicity | 9.0 - 25 | [3] |
Table 2: Serotonin 5-HT2A Receptor Agonist Activity of 2,5-Dimethoxyphenylpiperidines
| Compound | 5-HT2A Receptor (EC50, nM) | 5-HT2C Receptor (EC50, nM) | Reference |
| LPH-5 | 3.2 | 210 | [4] |
| (S)-11 | 3.0 | 480 | [4] |
| 22 | 60 | 1100 | [4] |
| 23 | >10000 | >10000 | [4] |
Table 3: Antioxidant Activity of this compound and Related Derivatives
| Compound | Assay | Activity/IC50 | Reference |
| 2,6-dimethoxy-4-((phenylamino)methyl)phenol | DPPH | Lower than Syringaldehyde | [5] |
| 2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenol | DPPH | Lower than Syringaldehyde | [5] |
| Syringaldehyde | DPPH | ~15 µg/mL | [5] |
| 2,6-dimethoxy-4-((phenylamino)methyl)phenol | FRAP | Higher than Syringaldehyde | [6] |
| 2,6-Dimethoxy-4-((4-nitrophenylimino)methyl)phenol | Phosphomolybdate | Most effective | [6] |
| 2,6-dimethoxy benzoquinone | DPPH | 71.8 ± 4.4% scavenging |
Table 4: Antimicrobial Activity of this compound Derivatives
| Compound | Bacteria | MIC (µg/ml) | Reference |
| 2,6-Dimethoxy-4-((4'-nitrophenylimino)methyl)phenol | P. aeruginosa | < 22 (More effective than ampicillin) | [7] |
| 2,6-Dimethoxy-4-((phenylamino) methyl)phenol | Klebsiella sp. | < 22 | [7] |
| 2,6-Dimethoxy-4-((phenylamino) methyl)phenol | Enterobacter sp. | < 22 | [7] |
| Syringaldehyde | Klebsiella sp. | < 22 | [7] |
| Syringaldehyde | Enterobacter sp. | < 22 | [7] |
| 2,6-Dimethoxy-4-((4'-nitrophenylimino)methyl)phenol | B. subtilis | ~11 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment : Prepare serial dilutions of the test compounds in the complete growth medium. The final solvent concentration (e.g., DMSO) should not exceed 0.1%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with solvent) and untreated cell wells. Incubate the plates for 48-72 hours.[8]
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[9]
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Preparation of DPPH Solution : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark.[10]
-
Reaction Mixture : Add 1 mL of the DPPH solution to 3 mL of the test compound solution at various concentrations (e.g., 5, 15, 20, 30, 50, 75, and 100 µM).[11]
-
Incubation : Vigorously shake the mixtures and allow them to stand at room temperature for 30 minutes in the dark.[11][12]
-
Absorbance Measurement : Measure the absorbance at 517 nm. The reduction in absorbance of the DPPH solution indicates radical scavenging activity.[11]
-
Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Tubulin Polymerization Inhibition Assay
This assay identifies compounds that interfere with microtubule dynamics.
-
Reagent Preparation : Reconstitute purified tubulin to 3 mg/mL in a general tubulin buffer. Prepare serial dilutions of the test compound.[13]
-
Assay Setup : In a pre-warmed 96-well plate, add 10 µL of the compound dilutions.[3]
-
Initiation of Polymerization : To initiate the reaction, add 90 µL of the cold tubulin solution to each well.[3]
-
Data Acquisition : Immediately place the plate in a microplate reader heated to 37°C and measure the absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.[13]
Topoisomerase I/II Inhibition Assay
This assay determines the ability of a compound to inhibit the DNA relaxation or decatenation activity of topoisomerase enzymes.
-
Reaction Mixture (Topoisomerase I) : In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing 10x Topoisomerase I assay buffer, supercoiled plasmid DNA (0.5 µg), and the test compound at various concentrations.[6]
-
Enzyme Addition : Add 1 µL of human Topoisomerase I to initiate the reaction.[6]
-
Incubation : Incubate the reaction at 37°C for 30 minutes.[6]
-
Reaction Termination and Electrophoresis : Stop the reaction by adding a stop solution/loading dye. Load the samples onto a 1% agarose gel and perform electrophoresis.[6]
-
Visualization : Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under a UV transilluminator. Inhibition is observed as a decrease in the relaxed DNA band and an increase in the supercoiled DNA band.[6] The protocol for Topoisomerase II is similar, using kinetoplast DNA (kDNA) as the substrate and measuring the inhibition of decatenation.[14]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum : Grow the bacterial strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution : Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.[15]
-
Inoculation : Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).[15]
-
Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[15]
-
Determination of MIC : The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the activities of this compound derivatives.
Caption: Workflow of the MTT cell viability assay.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: the involvement of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. marinebiology.pt [marinebiology.pt]
- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
Structure-Activity Relationship of 2,5-Dimethoxyphenol Analogs: A Comparative Guide
The 2,5-dimethoxyphenol scaffold is a versatile pharmacophore that has been extensively explored in the development of various therapeutic agents. Analogs derived from this core structure have demonstrated a wide range of biological activities, including potent effects on the central nervous system, as well as antioxidant, cytotoxic, and anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of several classes of this compound analogs, supported by experimental data and detailed methodologies.
Serotonin 5-HT2 Receptor Agonists
A significant area of research for this compound analogs has been their interaction with serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. These receptors are implicated in various physiological and pathological processes, making them attractive targets for drug discovery.
Certain 4-substituted analogs of 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA) are known for their psychoactive properties as classical hallucinogens, acting as agonists at the human 5-HT2A serotonin receptor.[1] The affinity of these compounds for 5-HT2A and 5-HT2B receptors has been shown to correlate with the lipophilicity of the substituent at the 4-position.[1]
Table 1: Binding Affinities (pKi) and Functional Potencies (pEC50) of 4-Substituted 2,5-DMA Analogs at Human 5-HT2A and 5-HT2B Receptors [1]
| 4-Substituent (R) | h5-HT2A pKi | h5-HT2B pKi | h5-HT2B pEC50 | h5-HT2B % Max Effect (vs. 5-HT) |
| H | 6.89 | 6.47 | 6.89 | 80 |
| F | 7.15 | 6.82 | 6.82 | 88 |
| Br | 7.82 | 7.47 | 7.47 | 78 |
| I | 7.96 | 7.64 | 7.64 | 72 |
| OCH2CH3 | 7.35 | 7.00 | 7.00 | 85 |
| NO2 | 7.60 | 7.25 | 7.25 | 82 |
| nC3H7 | 7.77 | 7.40 | 7.40 | 75 |
| tC4H9 | 7.89 | 7.52 | 7.52 | 70 |
| n-hexyl | 7.92 | 7.57 | Antagonist | - |
| benzyl | 7.85 | 7.49 | Antagonist | - |
Data adapted from Nelson et al., 1999 and the present study referenced in the source.[1]
A novel class of selective 5-HT2A receptor agonists has been identified in 2,5-dimethoxyphenylpiperidines.[2] The substituent at the 4-position of the phenyl ring is a key determinant of agonist potency at the 5-HT2A receptor.[3] Deletion of either the 2-methoxy or 5-methoxy group leads to a significant drop in potency, highlighting the importance of the 2,5-dimethoxy substitution pattern.[3][4]
Table 2: Functional Potency (pEC50) of 4-Substituted 2,5-Dimethoxyphenylpiperidine Analogs at Human 5-HT2A and 5-HT2C Receptors [4]
| 4-Substituent (R) | h5-HT2A pEC50 | h5-HT2C pEC50 |
| H | 7.2 | < 5.0 |
| F | 7.5 | 5.3 |
| Cl | 7.8 | 5.5 |
| Br | 7.9 | 5.6 |
| I | 8.0 | 5.7 |
| CF3 | 7.7 | 5.4 |
| CN | 7.6 | 5.3 |
| CH3 | 7.4 | 5.2 |
| C2H5 | 7.5 | 5.3 |
| n-Butyl | 7.3 | 5.1 |
| SCH3 | 7.8 | 5.5 |
| SC2H5 | 7.9 | 5.6 |
| S-iPropyl | 7.7 | 5.4 |
Data derived from Ro Rsted et al., 2024.[2][4]
The 2,5-dimethoxyphenethylamine scaffold, often referred to as "2C-X," shows increased agonist potency at 5-HT2 receptors when decorated with a lipophilic substituent in the 4-position.[4] Structure-activity studies have led to the discovery of potent and long-acting serotonin 5-HT2 receptor agonists.[5] For instance, CYB210010, a 2,5-dimethoxy-4-thiotrifluoromethylphenethylamine, exhibits high agonist potency at 5-HT2A and 5-HT2C receptors.[5]
Antioxidant and Cytotoxic Activities of 2-Methoxyphenol Analogs
A range of 2-methoxyphenols, which share a structural similarity with the core of 2,5-dimethoxyphenols, have been evaluated for their antioxidant and cytotoxic activities.[6][7]
Table 3: Antioxidant Activity (DPPH Radical Scavenging) and Cytotoxicity (CC50) of 2-Methoxyphenol Analogs [6][7]
| Compound | 1/IC50 (DPPH) | CC50 (μM) against HSG cells |
| Curcumin | - | < 12.5 |
| Dehydrodiisoeugenol | Potent inhibitor | 20.3 |
| Isoeugenol | - | 131 |
| bis-MMP | - | 145 |
| Eugenol | - | 344 |
| Ferulic acid | - | 436 |
| 2-Methoxy-4-methylphenol (MMP) | - | 450 |
| bis-Eugenol | - | 473 |
| bis-Ferulic acid | - | > 1000 |
Data from Fujisawa et al., 2007.[6][7]
Microtubule-Targeted Anticancer Agents
Derivatives of 2',5'-dimethoxychalcone have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines, with some compounds demonstrating potential as microtubule-targeted agents.[8] Compounds with a 4-carbamoyl moiety showed potent inhibitory effects on the growth of NTUB1 (human bladder cancer) and PC3 (human prostate cancer) cells.[8]
Table 4: Cytotoxicity (IC50) of 2',5'-Dimethoxychalcone Analogs [8]
| Compound | NTUB1 IC50 (μM) | PC3 IC50 (μM) |
| 13 (4-carbamoyl derivative) | < 1 | < 1 |
| 17 (4-carbamoyl derivative) | < 1 | < 1 |
Data from Kuo et al., 2010.[8]
Experimental Protocols
A summary of the key experimental methodologies used to generate the data presented above is provided below.
Radioligand Binding Assays (for 5-HT2A and 5-HT2B Receptors)
Radioligand binding studies for the human 5-HT2A and 5-HT2B receptors were conducted using stably transfected cell lines.[1] For the h5-HT2A receptor, [125I]DOI was used as the radioligand, while [3H]5-HT was used for the h5-HT2B receptor.[1] Membranes from the transfected cells were incubated with the radioligand and various concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of a known antagonist. After incubation, the membranes were filtered and the radioactivity was counted. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for 5-HT2 Receptor Function)
The functional activity of the compounds at the 5-HT2 receptors was determined by measuring intracellular calcium mobilization in stably transfected cell lines.[1][4] Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). The baseline fluorescence was measured, followed by the addition of the test compound at various concentrations. The change in fluorescence, indicative of an increase in intracellular calcium, was recorded. The EC50 values, representing the concentration of the compound that produces 50% of the maximal response, were determined from the dose-response curves.
DPPH Radical Scavenging Assay (Antioxidant Activity)
The antioxidant capacity of the 2-methoxyphenol analogs was evaluated by their ability to scavenge the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical.[6] A solution of DPPH in methanol was mixed with various concentrations of the test compounds. The decrease in absorbance at a specific wavelength (e.g., 517 nm) was measured over time. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was calculated.
MTT Assay (Cytotoxicity)
The 50% cytotoxic concentration (CC50) against the human submandibular gland tumor cell line (HSG) was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method.[6] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT solution was added to each well. The formazan crystals formed by viable cells were dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm). The CC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Visualizations
The following diagrams illustrate the core chemical structures and a general workflow for evaluating the structure-activity relationship of these analogs.
References
- 1. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Purity of Commercial 2,5-Dimethoxyphenol Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of chemical standards is a critical factor that can significantly impact experimental outcomes and the validity of results. This guide provides a framework for benchmarking the purity of commercially available 2,5-Dimethoxyphenol standards. Due to the variability in supplier-provided data, this guide emphasizes a standardized, in-house validation approach, presenting detailed experimental protocols for purity determination and a structure for objective comparison.
Commercial this compound Standards: An Overview
Several chemical suppliers offer this compound. However, the level of quality control and the detail of analytical data provided can vary significantly. For instance, some suppliers provide Certified Reference Materials (CRMs) with comprehensive Certificates of Analysis (CoA) detailing the purity as determined by quantitative Nuclear Magnetic Resonance (qNMR) and traceability to primary standards. Others may offer products with a stated purity of ≥98%, but without readily available, detailed analytical data or information on the specific analytical techniques used for determination.[1] In some cases, for products intended for early discovery research, the supplier may explicitly state that they do not perform analytical testing, placing the onus of purity confirmation on the end-user.[2]
This variability underscores the importance of independent purity verification. The following sections outline a robust methodology for conducting such a comparison.
Data Presentation for Comparison
To facilitate a clear and direct comparison of different commercial standards, all quantitative data should be summarized in a structured table. Researchers can populate this table with their experimentally determined values.
Table 1: Comparative Purity Analysis of Commercial this compound Standards
| Supplier | Lot Number | Stated Purity (%) | Experimental Purity by HPLC (%) | Number of Impurities Detected | Major Impurity (Area %) |
| Supplier A | XXXXXX | ≥99 (CRM) | |||
| Supplier B | YYYYYY | ≥98 | |||
| Supplier C | ZZZZZZ | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is presented as the primary method, with Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary technique.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from established protocols for the analysis of phenolic compounds.[3][4]
a. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound standards from different suppliers
-
Volumetric flasks, pipettes, and autosampler vials
b. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid)
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid)
-
Gradient:
-
0-20 min: 30% B to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
c. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase initial condition (e.g., 70% A: 30% B).
-
Filter the working solution through a 0.45 µm syringe filter into an autosampler vial.
d. Data Analysis:
-
The purity of the standard is calculated based on the area percentage of the main peak in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for separating and identifying volatile impurities.[5][6][7]
a. Instrumentation and Materials:
-
GC-MS system
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Methanol or Dichloromethane (GC grade)
-
This compound standards
b. GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 m/z
c. Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound standard in methanol or dichloromethane.
d. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify potential impurities by comparing their mass spectra with spectral libraries (e.g., NIST).
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative purity analysis of this compound standards.
Caption: Workflow for Benchmarking Commercial this compound Purity.
Logical Relationship for Standard Selection
This diagram outlines the logical considerations for selecting a suitable commercial standard based on experimental findings.
Caption: Decision-Making Process for this compound Standard Selection.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Separation of 2,5-Dimethoxyphenethyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. toxicologia.unb.br [toxicologia.unb.br]
- 7. Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of NMR and Mass Spectrometry Data for 2,5-Dimethoxyphenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the structural elucidation of 2,5-Dimethoxyphenol. By presenting experimental data, detailed protocols, and a clear workflow, this document aims to assist researchers in effectively utilizing these powerful analytical techniques for the characterization of small organic molecules.
Data Presentation: A Comparative Analysis
The structural confirmation of this compound (C₈H₁₀O₃, Exact Mass: 154.06 g/mol ) relies on the complementary information provided by NMR and Mass Spectrometry.[1] While NMR spectroscopy elucidates the carbon-hydrogen framework and the chemical environment of each nucleus, mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition and connectivity.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 6.5 - 7.0 | Multiplet |
| Methoxy (OCH₃) | ~3.8 | Singlet |
| Phenolic OH | Variable (typically 5.0 - 8.0) | Broad Singlet |
¹³C NMR (Carbon NMR):
The ¹³C NMR spectrum provides insight into the number and types of carbon atoms in the molecule.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-O (Phenolic) | ~150 |
| C-O (Methoxy) | ~145 |
| Aromatic CH | 100 - 120 |
| Methoxy (OCH₃) | ~56 |
Note: The above chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) Data
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS analysis of this compound provides the molecular ion peak and a characteristic fragmentation pattern.
| m/z (mass-to-charge ratio) | Interpretation |
| 154 | Molecular Ion [M]⁺ |
| 139 | [M - CH₃]⁺ |
| 111 | [M - CH₃ - CO]⁺ |
| 83 | Further Fragmentation |
| 65 | Further Fragmentation |
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of cross-validating NMR and Mass Spectrometry data for the structural confirmation of this compound.
Caption: Cross-validation workflow for this compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. The following are standard protocols for the NMR and GC-MS analysis of small organic molecules like this compound.
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (Free Induction Decay - FID).
-
Phase the resulting spectra to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Assign the peaks in both spectra to the corresponding atoms in the this compound structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the range of 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
-
Instrument Setup:
-
Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or similar).
-
Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) to ensure elution of the compound.
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature to the mass spectrometer (e.g., 280 °C).
-
Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.
-
Set the mass scan range (e.g., m/z 40-400) to cover the expected molecular ion and fragment ions.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Start the data acquisition.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. The observed fragments should be consistent with the cleavage of bonds in the this compound molecule.
-
References
Comparative Phytotoxicity of Methoxyphenols: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the phytotoxic effects of methoxyphenols is crucial for applications ranging from herbicide development to assessing the environmental impact of phenolic compounds. Methoxyphenols, a class of naturally occurring organic compounds, are known to exhibit allelopathic properties, influencing the growth and development of surrounding plants. This guide provides a comparative analysis of the phytotoxicity of several common methoxyphenols, supported by experimental data and detailed methodologies.
Quantitative Phytotoxicity Data
The phytotoxic effects of methoxyphenols are typically evaluated by measuring their impact on key plant growth parameters such as seed germination, root elongation, and seedling growth. The following tables summarize quantitative data from various studies on the phytotoxicity of guaiacol (2-methoxyphenol), syringol, vanillin, and ferulic acid.
Table 1: Phytotoxic Effects of Guaiacol (2-Methoxyphenol)
| Plant Species | Concentration | Effect | Reference |
| Lactuca sativa (Lettuce) | 3 mmol L⁻¹ | 87.61% inhibition of germination, 94.03% inhibition of Germination Speed Index (GSI), 98.23% inhibition of root growth, 90.95% inhibition of aerial growth | [1] |
| Sorghum bicolor (Sorghum) | 3 mmol L⁻¹ | 26.77% reduction in GSI, 82.49% reduction in root growth | [1] |
| Lactuca sativa (Lettuce) | 0.5 mM | Significantly greater effect on % Germination Rate (%GR) and % Cotyledon emergence (%Ct) compared to 2,6-Di-tert-butyl-4-methylphenol | [2] |
| Allium cepa (Onion) | 0.5 mM | Significantly greater effect on %GR and %Ct compared to 2,6-Di-tert-butyl-4-methylphenol | [2] |
| Fusarium graminearum | 1.838 mM (EC₅₀) | Inhibited mycelial growth | [3][4] |
| Fusarium graminearum | 6.4 mM | Completely inhibited mycelial growth | [3][4] |
Table 2: Phytotoxic Effects of Other Methoxyphenols
| Methoxyphenol | Plant Species | Concentration | Effect | Reference |
| Syringol | Zebrafish Embryos | 0.5-2 mg/L | Induced dose-dependent embryotoxic effects (yolk sac edema, pericardial edema, skeletal abnormality) | [5] |
| Vanillin | Arabidopsis thaliana | Not specified | Inhibited root growth | [6] |
| Ferulic Acid | Arabidopsis thaliana | Not specified | Inhibited root growth | [6] |
| Ferulic Acid | Rumex acetosa L. | 1.5 mM | 17.83% reduction in Fv/Fm (photosynthetic efficiency) at day 6 | [7] |
| Syringic Acid | Arabidopsis thaliana | Not specified | Inhibited root growth | [6] |
| Vanillic Acid | Arabidopsis thaliana | Not specified | Inhibited root growth | [6] |
Experimental Protocols
A standardized bioassay is crucial for evaluating and comparing the phytotoxic activity of different compounds. The general methodology followed in the cited studies is outlined below.
General Phytotoxicity Bioassay Protocol
-
Test Species: Seeds of sensitive plant species like Lactuca sativa (lettuce) and Allium cepa (onion) are commonly used.
-
Compound Preparation: The methoxyphenol compounds are dissolved in a suitable solvent (e.g., acetone, ethanol) and then diluted with distilled water to achieve the desired test concentrations. A control group with only the solvent and water is also prepared.
-
Experimental Setup (Petri Dish Assay):
-
A filter paper is placed in a sterile Petri dish.
-
A specific volume of the test solution or control is added to moisten the filter paper.
-
A predetermined number of seeds (e.g., 50) are evenly placed on the filter paper.
-
The Petri dishes are sealed and incubated in a growth chamber under controlled conditions (temperature, light/dark cycle).
-
-
Data Collection: After a specific incubation period (e.g., 72 hours), the following parameters are measured:
-
Germination Percentage (%): The number of germinated seeds is counted.
-
Root Length (mm): The length of the primary root of each germinated seed is measured.
-
Hypocotyl/Cotyledon Length (mm): The length of the seedling shoot is measured.
-
-
Data Analysis: The percentage of inhibition for each parameter is calculated relative to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding experimental processes and biological mechanisms. The following sections provide Graphviz diagrams to illustrate a typical phytotoxicity testing workflow and a potential signaling pathway affected by methoxyphenols.
Caption: Experimental workflow for a typical phytotoxicity bioassay.
Phenolic allelochemicals can interfere with various physiological processes in plants.[8] One of the proposed mechanisms involves the induction of oxidative stress, which can disrupt cellular functions and ultimately inhibit growth.
Caption: Potential mechanism of methoxyphenol-induced phytotoxicity.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Syringol, a wildfire residual methoxyphenol causes cytotoxicity and teratogenicity in zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytotoxic effects of 21 plant secondary metabolites on Arabidopsis thaliana germination and root growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secondary Metabolites, Ferulic Acid and p-Hydroxybenzoic Acid Induced Toxic Effects on Photosynthetic Process in Rumex acetosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenolics and Plant Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 2,5-Dimethoxyphenol Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of chiral compound analysis. Chiral 2,5-dimethoxyphenol derivatives are an important class of molecules with potential applications in pharmaceuticals and materials science. The stereochemistry of these compounds can significantly influence their biological activity and physical properties. This guide provides a comprehensive comparison of the primary analytical techniques used to assess the enantiomeric excess of these derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This guide presents a comparative overview of these methods, including detailed experimental protocols and quantitative data, to assist researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess of chiral this compound derivatives depends on several factors, including the physical properties of the analyte (e.g., volatility, thermal stability), the required level of accuracy and precision, sample throughput, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Typical Accuracy |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Broad applicability to a wide range of compounds. High accuracy and precision. Well-established and robust methods available. | Can be time-consuming to develop methods. Requires more solvent than GC. Chiral columns can be expensive. | ±0.1-1% |
| Chiral GC | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a gas chromatograph. | High resolution and sensitivity. Requires small sample volumes. Faster analysis times compared to HPLC. | Limited to volatile and thermally stable compounds. Derivatization may be necessary to increase volatility. | ±0.1-1% |
| NMR Spectroscopy | Use of a chiral derivatizing agent (CDA) or chiral solvating agent (CSA) to convert enantiomers into diastereomers with distinguishable NMR signals. | Rapid analysis time. Provides structural information. Non-destructive. Suitable for high-throughput screening. | Lower sensitivity compared to chromatographic methods. May require derivatization. Chiral auxiliaries can be expensive. | ±1-5% |
Experimental Protocols
Below are detailed methodologies for each of the key analytical techniques. These protocols are generalized and may require optimization for specific chiral this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved by using a column packed with a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, their separation. The peak areas of the separated enantiomers are then used to calculate the enantiomeric excess.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Lux® series), are often effective for the separation of aromatic compounds. For chiral phenols, columns like Chiralpak® AD-H or Chiralcel® OD-H are good starting points.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chromatography. The ratio of the solvents is a critical parameter for optimizing the separation and is typically in the range of 99:1 to 80:20 (hexane:alcohol).
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Column Temperature: The separation can be sensitive to temperature. A constant column temperature, often around 25°C, should be maintained.
-
Detection: UV detection at a wavelength where the this compound derivative absorbs strongly (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 0.1-1.0 mg/mL. Ensure the sample is fully dissolved and filtered before injection.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the following formula: ee (%) = [ (A1 - A2) / (A1 + A2) ] × 100
Chiral Gas Chromatography (GC)
Principle: Chiral GC is suitable for the analysis of volatile and thermally stable compounds. Similar to chiral HPLC, it employs a capillary column coated with a chiral stationary phase. The enantiomers partition differently between the mobile gas phase and the stationary phase, resulting in different elution times.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required.
-
Chiral Stationary Phase (CSP): Cyclodextrin-based CSPs are widely used for chiral GC separations. For aromatic compounds, columns such as those based on derivatized β-cyclodextrin (e.g., Chiraldex® G-TA) can provide good enantioselectivity.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate or pressure.
-
Temperature Program: A temperature program is often employed to ensure good separation and peak shape. For example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 220°C) at a rate of 2-10°C/min.
-
Injector and Detector Temperature: These are typically set at a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample and prevent condensation.
-
Sample Preparation: The chiral this compound derivative may need to be derivatized to increase its volatility and thermal stability. A common derivatization reaction for phenols is silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a trimethylsilyl ether. The derivatized or underivatized sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of about 0.1-1.0 mg/mL.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the same manner as for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy, in the absence of a chiral environment, cannot distinguish between enantiomers. However, by adding a chiral auxiliary, either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), the enantiomers can be converted into diastereomers (in the case of CDAs) or form diastereomeric complexes (in the case of CSAs). These diastereomers have different NMR spectra, allowing for the quantification of the enantiomeric excess by integrating the signals corresponding to each diastereomer.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Chiral Derivatizing Agent (CDA): For phenolic compounds, chiral carboxylic acids or their activated derivatives are commonly used as CDAs. A well-known example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. The reaction of the chiral this compound derivative with the CDA forms diastereomeric esters.
-
Chiral Solvating Agent (CSA): CSAs form non-covalent diastereomeric complexes with the analyte. For aromatic compounds, chiral hosts with aromatic moieties, such as derivatives of 1,1'-bi-2-naphthol (BINOL), can be effective.
-
NMR Solvent: A deuterated solvent in which the analyte and the chiral auxiliary are soluble (e.g., CDCl₃, C₆D₆).
-
Sample Preparation (with CDA):
-
In an NMR tube, dissolve a known amount of the chiral this compound derivative.
-
Add a slight excess (e.g., 1.1 equivalents) of the chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) and a small amount of a non-nucleophilic base (e.g., pyridine) if necessary to facilitate the reaction.
-
Allow the reaction to go to completion.
-
-
Sample Preparation (with CSA):
-
In an NMR tube, dissolve a known amount of the chiral this compound derivative.
-
Add an appropriate amount of the chiral solvating agent. The optimal ratio of CSA to analyte needs to be determined experimentally.
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. It may also be beneficial to acquire a ¹⁹F NMR spectrum if a fluorine-containing CDA like Mosher's acid is used.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. The enantiomeric excess is calculated from the integration of these signals (I1 and I2): ee (%) = [ (I1 - I2) / (I1 + I2) ] × 100
Visualizations
The following diagrams illustrate the logical workflows for each of the described analytical techniques.
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Caption: Workflow for enantiomeric excess determination by NMR Spectroscopy.
Inter-laboratory comparison of 2,5-Dimethoxyphenol analysis
A Comparative Guide to the Analysis of 2,5-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of this compound. While a formal inter-laboratory comparison study for this compound is not publicly available, this document synthesizes data from various independent studies to offer a comparative perspective on commonly employed analytical techniques. The information is intended to assist researchers and drug development professionals in selecting appropriate methods and understanding their performance characteristics.
Data Summary
The following table summarizes the performance of different analytical methods for the determination of this compound and related compounds as reported in various studies. It is important to note that direct comparison between studies should be approached with caution due to variations in matrices, instrumentation, and validation protocols.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Accuracy (%) | Reference |
| GC-MS | Urine | 0.05-0.11 µg/mL | - | >90 | 3.1-15.5 | 2.4-16.0 | [1] |
| GC-MS | Blood | 6.0 ng/mL | 15.6 ng/mL | - | - | - | [2] |
| LC-MS/MS | Human Plasma | 0.5 ng/mL | - | High | High | High | [3] |
Note: Data presented is for this compound or structurally similar compounds and is intended to be illustrative of the capabilities of each technique.
Experimental Protocols
Below are generalized protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These represent common workflows and may require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urine Samples
This protocol is a generalized procedure based on methods for analyzing phenolic compounds in urine.[1]
a. Sample Preparation:
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add a suitable volume of β-glucuronidase/arylsulfatase solution. Incubate at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 16 hours) to deconjugate the metabolites.
-
Solid-Phase Extraction (SPE):
-
Condition an octyl (C8) SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or a mixture of solvents).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent suitable for GC-MS injection (e.g., ethyl acetate).
b. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: 5/95% copolymer of diphenyl-poly(dimethylsiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Plasma Samples
This protocol is a generalized procedure based on methods for analyzing related compounds in human plasma.[3]
a. Sample Preparation:
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for injection (e.g., 100 µL of 50:50 water:acetonitrile with 0.1% formic acid).
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Column: Kinetex 2.6 µm XB-C18 analytical column (e.g., 100 x 2.1 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix.
Caption: Generalized workflow for this compound analysis.
Comparison of Analytical Techniques
This diagram outlines the logical relationship in comparing GC-MS and LC-MS/MS for this compound analysis.
Caption: Key considerations for GC-MS vs. LC-MS/MS.
References
- 1. Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,5-Dimethoxyphenol: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,5-Dimethoxyphenol is critical for ensuring personnel safety and environmental protection. As a phenolic compound, it is classified as hazardous waste and requires specific handling procedures. This guide provides detailed, step-by-step instructions for its proper disposal, from initial collection to final removal, tailored for researchers and drug development professionals.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in safe handling and disposal. Like many phenolic compounds, it is considered toxic and corrosive.[1][2] The following table summarizes key safety information.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] Ingestion of even small amounts of similar phenolic compounds can be fatal.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] Phenols are readily absorbed through the skin and can cause severe burns, which may be initially painless.[2] |
| Eye Damage/Irritation | Causes serious eye damage or irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] Vapors can be highly toxic.[2] |
| Environmental Hazard | Phenolic compounds are toxic to aquatic life and must not be released into the environment.[3] |
Core Disposal Principle: Treat as Hazardous Waste
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3][4] All waste containing this chemical must be collected, labeled, and managed as hazardous waste. The universally recommended and safest method for final disposal is incineration at a licensed chemical disposal facility, which ensures the complete destruction of the compound.[3]
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for safely managing this compound waste from generation to disposal.
Caption: Waste Disposal Workflow for this compound.
Detailed Procedural Guidance
1. Waste Segregation and Collection
-
Solid Waste: Collect pure this compound powder and any contaminated solid materials (e.g., absorbent pads, weigh boats, paper towels) in a dedicated, leak-tight container.[5]
-
Liquid Waste: Pour aqueous solutions or organic solvent mixtures containing this compound into a designated, shatter-proof waste bottle.[5] Do not mix incompatible waste streams.
-
Contaminated Labware: Disposable items like gloves and pipette tips should be placed in a sealed bag or container labeled as hazardous waste.[6] Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol), with the rinsate collected as hazardous liquid waste.
2. Containerization and Labeling
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and can be securely sealed to prevent leaks or evaporation.[7] Never use metal containers for corrosive waste.[7]
-
Labeling: All hazardous waste containers must be clearly and accurately labeled.[6][7] The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A complete list of all constituents by percentage.
-
Relevant hazard pictograms (e.g., corrosive, toxic).
-
3. Temporary Storage
-
Store sealed waste containers in a designated and secure satellite accumulation area (SAA).[7]
-
The storage area must be cool, dry, and well-ventilated.[2][4]
-
Ensure waste is segregated according to compatibility to prevent dangerous reactions. This compound should be kept away from strong oxidizing agents, strong acids, and bases.[4]
4. Final Disposal Arrangement
-
Contact your institution’s Environmental Health & Safety (EHS) department to schedule a pickup.[2][6]
-
If operating independently, contract with a licensed hazardous waste disposal company.
-
Provide the waste manifest or pickup request form with an accurate description of the waste contents.[7]
Emergency Procedures: Spills and Exposure
All personnel must be trained on spill cleanup and emergency response before handling phenolic compounds.[4][6]
Small Spills (<50 mL)
-
Secure the Area: Alert others and ensure the area is well-ventilated. Eliminate all sources of ignition.[2][4]
-
Wear PPE: At a minimum, wear a lab coat, chemical safety goggles, and heavy-duty neoprene or nitrile gloves.[2]
-
Absorb the Spill: Cover the spill with a non-reactive absorbent material such as vermiculite, sand, or diatomaceous earth.[3][4]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][6]
-
Decontaminate: Wipe the spill area with soap and water. Collect all cleanup materials as hazardous waste.[6]
-
Report: Complete an incident report as required by your institution.[6]
Large Spills (>50 mL) or Spills in a Poorly Ventilated Area
-
Evacuate Immediately: Alert all personnel and evacuate the laboratory, closing the doors behind you.[2]
-
Contact Emergency Services: Notify your institution's EHS spill response team or call emergency services (e.g., 911).[6]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous waste operations.[4]
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][8]
-
Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[2]
References
- 1. This compound | C8H10O3 | CID 5314498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. youtube.com [youtube.com]
- 4. nj.gov [nj.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Safety and Operational Guide for 2,5-Dimethoxyphenol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2,5-Dimethoxyphenol. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical, minimizing exposure and promoting a secure laboratory environment.
Hazard Summary
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation or damage.[1][2][3] It may also cause respiratory irritation.[1][3] Adherence to the safety protocols outlined below is imperative to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Chemical safety goggles or a face shield | Goggles should be worn at all times when handling the chemical. A face shield is recommended when there is a risk of splashing.[3][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.[3][4] |
| Lab coat or chemical-resistant apron | A buttoned lab coat should be worn to protect from incidental contact. For larger quantities or splash risks, a chemical-resistant apron is advised.[4] | |
| Respiratory Protection | Use in a chemical fume hood or a dust respirator | All handling of the solid material should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a NIOSH-approved dust respirator should be used, especially if there is a potential for aerosol or dust generation.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound, from preparation to post-handling cleanup.
1. Pre-Operational Checks:
-
Ensure that the work area is clean and uncluttered.
-
Verify that a certified chemical fume hood is available and functioning correctly.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible and operational.[2][3]
-
Assemble all necessary PPE and inspect it for any damage.
-
Have a designated waste container ready for the disposal of contaminated materials.
2. Handling the Chemical:
-
Always wear the appropriate PPE as specified in the table above.
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation of dust or vapors.[4]
-
Use spatulas or other appropriate tools to handle the solid chemical, minimizing the generation of dust.
3. Post-Handling Procedures:
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[2][4]
-
Clean all contaminated surfaces and equipment.
-
Remove and dispose of contaminated gloves and other disposable PPE in the designated waste container.
-
Wash reusable PPE, such as lab coats, separately from other laundry.[3]
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
